4-Isopropoxypiperidine hydrochloride
Description
Properties
IUPAC Name |
4-propan-2-yloxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)10-8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLQRNZJKHGYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4-Isopropoxypiperidine Hydrochloride
Introduction
In the landscape of modern medicinal chemistry, heterocyclic amines are indispensable scaffolds for the design of novel therapeutics. Among these, the piperidine ring is a prolific structural motif found in a multitude of approved drugs, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1] This guide focuses on a specific, functionalized derivative: 4-Isopropoxypiperidine hydrochloride. As a hydrochloride salt, its properties are intrinsically linked to the basicity of the piperidine nitrogen.
This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to explore the causality behind its properties, offering insights into its synthesis, analytical characterization, and the pivotal role its basicity plays in its application as a versatile building block in drug discovery.[2][3]
Physicochemical Profile
The fundamental properties of a molecule dictate its behavior from the synthesis flask to complex biological systems. This compound is a salt formed from the reaction of the basic free amine, 4-isopropoxypiperidine, with hydrochloric acid. This conversion is critical for improving the compound's stability and handling characteristics.
| Property | Data | Source(s) |
| IUPAC Name | 4-isopropoxypiperidine;hydrochloride | - |
| CAS Number | 203879-34-3 | - |
| Molecular Formula | C₈H₁₈ClNO | [4] |
| Molecular Weight | 179.69 g/mol | [4] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [5] |
| Solubility | Generally soluble in water and polar protic solvents like methanol and ethanol. | [6][7] |
The Core of Basicity: Acid-Base Chemistry
The defining characteristic of 4-isopropoxypiperidine is the basicity of the secondary amine within the piperidine ring. This basicity arises from the lone pair of electrons on the nitrogen atom, which can readily accept a proton (H⁺).
pKa and the Influence of the Isopropoxy Group
The basic strength of an amine is quantified by the pKa of its conjugate acid (R₂NH₂⁺). For the parent piperidine molecule, the pKa is approximately 11.2, indicating it is a relatively strong base.[8] The introduction of the 4-isopropoxy substituent modulates this property.
The ether oxygen in the isopropoxy group is electron-withdrawing through an inductive effect (-I effect), pulling electron density away from the piperidine ring. This effect, though modest from the 4-position, slightly reduces the electron density on the nitrogen atom. Consequently, the nitrogen's ability to stabilize a positive charge upon protonation is marginally decreased, making it a slightly weaker base than unsubstituted piperidine. Therefore, the pKa of 4-isopropoxypiperidine is expected to be slightly lower than 11.2.
Significance at Physiological pH
This high pKa value is of paramount importance in a biological context. The Henderson-Hasselbalch equation dictates the ratio of protonated to unprotonated forms at a given pH. At physiological pH (~7.4), 4-isopropoxypiperidine will exist almost exclusively in its protonated, cationic form. This has profound implications:
-
Aqueous Solubility: The charged, protonated form has significantly higher aqueous solubility than the neutral free base, which is crucial for drug formulation and distribution in the body.
-
Target Engagement: The positive charge can form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in protein binding sites, serving as a critical anchor for molecular recognition.[8]
-
Membrane Permeability: While high charge can be beneficial for solubility, it can also hinder passive diffusion across lipid cell membranes, a factor that medicinal chemists must carefully balance.[8]
The following diagram illustrates the logical flow of how the inherent basicity of the piperidine scaffold is leveraged in drug development.
Synthesis and Reactivity
This compound is typically prepared through a multi-step synthesis starting from a readily available precursor like 4-hydroxypiperidine. A plausible and efficient synthetic strategy involves three key stages: protection, etherification, and deprotection/salt formation.
-
N-Protection: The secondary amine of 4-hydroxypiperidine is first protected to prevent it from interfering with subsequent reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O).
-
Williamson Ether Synthesis: The hydroxyl group of N-Boc-4-hydroxypiperidine is then converted to the isopropoxy ether. This is achieved by deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile (e.g., 2-bromopropane).
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is typically accomplished in a single step by treating the N-Boc-4-isopropoxypiperidine with a solution of hydrochloric acid in an inert solvent like 1,4-dioxane or diethyl ether.[9] The desired product precipitates from the solution and can be isolated by filtration.
Analytical Characterization
Confirming the identity, purity, and structure of this compound requires a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides a distinct fingerprint. Key signals include a doublet for the two methyl groups of the isopropoxy moiety, a septet for the isopropoxy CH, and complex multiplets for the non-equivalent protons on the piperidine ring. The N-H proton often appears as a broad signal.
-
¹³C NMR: Confirms the carbon framework, showing distinct signals for the two piperidine carbons adjacent to the nitrogen, the piperidine carbon bearing the ether, the isopropoxy carbons, and the remaining piperidine carbon.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the free base (143.23 g/mol ).[3] The analysis would show a molecular ion peak [M+H]⁺ at m/z 144.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is typically employed.[10] Detection is often performed using a UV detector, although the chromophore is weak, or more universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands, including a broad N-H stretch for the secondary ammonium salt around 2700-3000 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and a prominent C-O ether stretch around 1100 cm⁻¹.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the determination of the pKa of this compound. The method involves titrating a solution of the compound with a standardized strong base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.
Objective:
To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of 4-isopropoxypiperidine.
Materials & Equipment:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove dissolved CO₂
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
100 mL beaker
Workflow Diagram:
Step-by-Step Procedure:
-
System Setup: Calibrate the pH meter using standard buffers (pH 4.01, 7.00, and 10.01).
-
Analyte Preparation: Accurately weigh approximately 18.0 mg (0.1 mmol) of this compound and transfer it to a 100 mL beaker. Dissolve the sample in 50 mL of boiled, deionized water. Add a magnetic stir bar.
-
Titration: Place the beaker on the magnetic stirrer and begin gentle stirring. Immerse the pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.
-
Initial Measurement: Record the initial pH of the solution.
-
Perform Titration: Begin adding the 0.1 M NaOH solution from the burette in 0.5 mL increments. After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment size to 0.1-0.2 mL. Continue titrating well past the steep inflection point of the titration curve.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ), which is the volume of NaOH at the steepest point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume and finding the maximum.
-
Calculate the volume at the half-equivalence point (V₁/₂ = Vₑ / 2).
-
Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the pKa of the compound.
-
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, general precautions for piperidine derivatives and hydrochloride salts should be followed.[11]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[12]
-
Inhalation: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.[13]
-
Contact: May cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is a carefully designed building block for medicinal chemistry. Its fundamental properties are dominated by the basicity of the piperidine nitrogen, a feature that is strategically leveraged to enhance solubility, stability, and biological target interactions. A thorough understanding of its physicochemical profile, acid-base chemistry, and analytical characterization is essential for any scientist seeking to incorporate this versatile scaffold into a drug discovery program.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. 4-Cyclopropoxypiperidine Hydrochloride [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. usbio.net [usbio.net]
- 5. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [amp.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. pharmasd.com [pharmasd.com]
A Strategic Guide to Elucidating the Mechanism of Action of 4-Isopropoxypiperidine Hydrochloride in Biological Systems
Abstract
4-Isopropoxypiperidine hydrochloride is a synthetic heterocyclic compound featuring a piperidine scaffold, a structure of significant interest in medicinal chemistry.[1][2] While it is utilized as a reactant in the synthesis of pharmaceuticals, such as benzothiazole derivatives intended as c-Met inhibitors, its intrinsic biological mechanism of action (MoA) is not yet characterized in public-domain literature.[3] This technical guide presents a comprehensive, multi-phase strategic framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of this and other novel small molecules. By integrating computational analysis, in vitro pharmacology, and cellular pathway analysis, this document serves as a roadmap from initial hypothesis generation to target validation and downstream signaling analysis, ensuring a rigorous, evidence-based approach to discovery.
Introduction and Structural Rationale
The piperidine ring is a foundational structural motif in medicinal chemistry, present in numerous FDA-approved drugs targeting a wide range of biological systems.[1][2][4][5] Its prevalence stems from its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for creating complex three-dimensional structures that can interact with high specificity to biological targets.[5][6] Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, analgesic, and neuroprotective effects.[1][2][7][8]
This compound combines this privileged scaffold with an isopropoxy group at the 4-position. This ether linkage can influence solubility, lipophilicity, metabolic stability, and hydrogen bonding capacity, making it a valuable building block in drug design.[9] Given the lack of direct biological data, the first step in characterization is a hypothesis-driven investigation based on its structural features. The logical starting point is to probe targets commonly modulated by other piperidine-containing ligands, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[10]
This guide outlines a systematic workflow to deorphanize this compound, moving from broad, unbiased screening to specific, hypothesis-testing experiments.
Phase 1: Target Identification and Initial Profiling
The initial phase focuses on generating hypotheses and identifying potential biological targets using a combination of computational and high-throughput experimental methods. This approach allows for a broad survey of the compound's potential interactions before committing to more resource-intensive studies.[11][12]
In Silico and Computational Prediction
Before initiating wet-lab experiments, computational methods can predict potential targets and guide assay selection.[13][14]
-
Pharmacophore Modeling: The 3D structure of this compound can be used to screen against databases of known pharmacophores to identify potential protein targets that bind similar ligands.
-
Molecular Docking: Docking the compound into the crystal structures of proteins from major drug target families (e.g., GPCRs, kinases, proteases) can predict binding affinities and poses, highlighting potential direct interactions.
-
Transcriptomic Signature Comparison: Advanced methods can predict a compound's MoA by generating a predicted transcriptomic signature from its structure and comparing it to databases of signatures from compounds with known mechanisms.[14]
Broad-Panel Pharmacological Screening
The most direct method for unbiased target identification is to submit the compound to a commercial broad-panel screening service.[15][16] These services perform standardized binding and functional assays across hundreds of validated targets.
Table 1: Example Broad-Panel Screening Hit Summary (Hypothetical Data)
| Target Class | Specific Target | Assay Type | Result (% Inhibition @ 10 µM) |
| GPCR (Opioid) | Mu-Opioid Receptor (MOR) | Radioligand Binding | 85% |
| GPCR (Adrenergic) | Alpha-2A Adrenergic Receptor | Radioligand Binding | 62% |
| Ion Channel | hERG Potassium Channel | Electrophysiology | 15% |
| Enzyme | Cyclooxygenase-2 (COX-2) | Enzymatic Activity | 5% |
This initial data provides crucial, actionable insights. The significant activity at the mu-opioid receptor suggests a primary hypothesis for the compound's mechanism, while moderate activity at other receptors may indicate off-target effects.
Phase 2: In Vitro Target Validation and Mechanistic Assays
With a primary target hypothesis in hand (e.g., the mu-opioid receptor), the next phase involves rigorous validation through specific, quantitative in vitro assays.[17][18] These experiments are designed to confirm direct binding, determine affinity and potency, and characterize the nature of the interaction (e.g., agonist or antagonist).
Experimental Protocol: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for its putative target.
Objective: To quantify the affinity of the test compound for the human mu-opioid receptor (hMOR).
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing hMOR.
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use [³H]-DAMGO, a high-affinity radiolabeled agonist for MOR, at a final concentration equal to its Kd (~1 nM).
-
Competition Assay:
-
In a 96-well plate, combine hMOR membranes, [³H]-DAMGO, and serially diluted concentrations of this compound (e.g., from 100 µM down to 0.1 nM).
-
Define non-specific binding using a high concentration of a known unlabeled ligand (e.g., 10 µM Naloxone).
-
Define total binding with radioligand and membranes only.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Protocol: Functional Activity Assay (cAMP)
This protocol determines whether the compound acts as an agonist or antagonist at its target. For a Gi-coupled receptor like MOR, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Objective: To measure the effect of this compound on forskolin-stimulated cAMP production in cells expressing hMOR.
Methodology:
-
Cell Culture: Culture CHO or HEK293 cells stably expressing hMOR in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Aspirate media and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound (for agonist mode) or a fixed concentration of a known agonist (e.g., DAMGO) plus serial dilutions of the test compound (for antagonist mode).
-
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC50, which can be converted to a Kb (antagonist affinity constant) using the Gaddum equation.
-
Phase 3: Elucidation of Downstream Cellular Pathways
Once the primary molecular target is validated, the investigation must broaden to understand the compound's impact on downstream cellular signaling networks.[16][19]
Experimental Workflow for Pathway Analysis
The following diagram illustrates a logical workflow for moving from a validated target to understanding its broader cellular consequences.
Caption: Workflow for elucidating the cellular impact of a novel compound.
Experimental Protocol: Western Blotting for Signaling Pathway Modulation
This protocol measures changes in the phosphorylation state of key signaling proteins downstream of MOR activation, such as ERK1/2 (MAPK).
Objective: To determine if this compound modulates the MAPK/ERK signaling pathway.
Methodology:
-
Cell Culture and Treatment: Plate SH-SY5Y cells (which endogenously express opioid receptors) and grow to 80% confluency. Serum-starve the cells overnight, then treat with varying concentrations of the compound for different time points (e.g., 5, 15, 30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Hypothetical Signaling Pathway Diagram
Based on the experiments above, a signaling pathway can be constructed. The following diagram illustrates a hypothetical MoA where the compound acts as an agonist at a Gi-coupled receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. nbinno.com [nbinno.com]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 13. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 18. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 19. benchchem.com [benchchem.com]
Spectroscopic Characterization of 4-Isopropoxypiperidine Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-isopropoxypiperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Given the limited availability of direct experimental spectra for this specific salt, this document leverages data from analogous piperidine derivatives and established spectroscopic principles to provide a robust framework for its analysis.[2] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols for NMR, IR, and MS analysis.
Introduction to this compound
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an isopropoxy group. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to the development of a wide range of therapeutics.[3] The hydrochloride salt form is often employed to enhance the solubility and stability of the parent compound. A thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of this intermediate in any synthetic pathway.
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The protonation of the piperidine nitrogen to form the hydrochloride salt is expected to cause a downfield shift of the adjacent protons compared to the free base.[2][4]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on N⁺ | 9.0 - 11.0 | Broad singlet | 2H |
| CH of Isopropoxy | 3.8 - 4.2 | Septet | 1H |
| CH at C4 | 3.5 - 3.9 | Multiplet | 1H |
| CH₂ axial at C2, C6 | 3.2 - 3.6 | Multiplet | 2H |
| CH₂ equatorial at C2, C6 | 2.8 - 3.2 | Multiplet | 2H |
| CH₂ axial at C3, C5 | 2.0 - 2.4 | Multiplet | 2H |
| CH₂ equatorial at C3, C5 | 1.6 - 2.0 | Multiplet | 2H |
| CH₃ of Isopropoxy | 1.1 - 1.3 | Doublet | 6H |
Note: Predictions are based on analogous structures and may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C4 | 70 - 75 |
| CH of Isopropoxy | 68 - 72 |
| C2, C6 | 42 - 46 |
| C3, C5 | 30 - 34 |
| CH₃ of Isopropoxy | 21 - 24 |
Note: These are estimated chemical shifts.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic peaks for the N-H, C-H, C-O, and N⁺-H bonds. The presence of the hydrochloride salt will introduce a broad absorption band corresponding to the N⁺-H stretch.[3][4]
Table 3: Key Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N⁺-H stretch (salt) | 2400 - 2800 | Broad, Strong |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-O stretch (ether) | 1050 - 1150 | Strong |
| N-H bend | 1500 - 1650 | Medium |
Experimental Protocol for IR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[2]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the IR spectrum of the sample.
-
Data Processing: The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum and Fragmentation
In an electron ionization (EI) mass spectrum, this compound will likely first lose the HCl molecule. The resulting molecular ion of 4-isopropoxypiperidine (m/z = 143.23) will then undergo fragmentation.
Expected Key Fragments:
-
[M-HCl]⁺˙ : Molecular ion of the free base at m/z ≈ 143.
-
[M-HCl - CH(CH₃)₂]⁺ : Loss of the isopropyl group, m/z ≈ 100.
-
[M-HCl - OCH(CH₃)₂]⁺ : Loss of the isopropoxy group, m/z ≈ 84.
-
[CH(CH₃)₂]⁺ : Isopropyl cation, m/z ≈ 43.
Caption: Plausible fragmentation pathway for 4-isopropoxypiperidine.
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile compounds like 4-isopropoxypiperidine (after potential in-situ conversion from the salt).
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization, EI).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While direct experimental data may be limited, a thorough understanding of the expected spectral features based on its structure and the behavior of related piperidine salts allows for confident identification and structural verification. The protocols outlined in this guide provide a solid foundation for researchers to obtain high-quality spectroscopic data for this important pharmaceutical intermediate.
References
An In-Depth Technical Guide to the Potential Pharmacological Activity of 4-Isopropoxypiperidine Hydrochloride: A Privileged Scaffold Approach
Executive Summary
The piperidine ring is a quintessential "privileged structure" in medicinal chemistry, forming the core of a multitude of approved therapeutics across diverse disease areas.[1][2][3] This guide focuses on 4-Isopropoxypiperidine hydrochloride, a specific and relatively underexplored derivative of this valuable scaffold. While direct pharmacological data is scarce, its known role as a reactant in the synthesis of potent c-Met kinase inhibitors provides a compelling starting point for investigation.[4] This document synthesizes information from related structures and established pharmacological principles to build a hypothesis-driven framework for exploring the potential therapeutic applications of this compound. We will deconstruct its structural features, postulate likely biological targets based on structure-activity relationships (SAR), and provide robust, detailed experimental workflows for its systematic evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising chemical entity.
Molecular Profile and Synthetic Rationale
Physicochemical Characteristics
This compound is a piperidine derivative distinguished by an isopropoxy group at the 4-position. This substitution significantly influences its physicochemical properties compared to its parent scaffold or other 4-substituted analogs like 4-hydroxypiperidine. The hydrochloride salt form generally enhances water solubility and stability, making it suitable for pharmaceutical development and in vitro biological assays.
| Property | Data | Reference |
| CAS Number | 1097146-30-9 | [4] |
| Molecular Formula | C₈H₁₈ClNO | [4] |
| Molecular Weight | 179.69 g/mol | [4] |
| Known Application | Reactant in the synthesis of benzothiazole derivatives as c-Met inhibitors. | [4] |
| Related Compound (Free Base) | 4-Isopropoxypiperidine (CAS: 43139-18-0) | [5][6] |
| Appearance (Free Base) | Light yellow to colorless liquid | [5][6] |
The Significance of the Isopropoxy Group
The choice of the isopropoxy moiety over a simpler hydroxyl or methoxy group is a deliberate design element in medicinal chemistry. The isopropoxy group can:
-
Enhance Lipophilicity: Increase the molecule's oil/water partition coefficient (logP), which can improve its ability to cross cellular membranes, including the blood-brain barrier.
-
Improve Metabolic Stability: The bulkier isopropyl group can sterically hinder enzymatic degradation (e.g., by cytochrome P450 enzymes) compared to less substituted ethers, potentially leading to a longer biological half-life.
-
Modulate Receptor Binding: The size, shape, and electronics of the isopropoxy group can create specific, favorable interactions within a target's binding pocket that smaller groups cannot achieve. It can serve as a hydrogen bond acceptor while its alkyl portion engages in van der Waals interactions.[5][6]
Synthetic Strategy Overview
While specific synthesis routes for this compound are not widely published, a logical approach involves the etherification of a 4-hydroxypiperidine precursor. This common starting material is readily available and its synthesis is well-documented.[7][8][9][10]
Postulated Pharmacological Targets and Mechanisms
Based on its structural alerts and known applications, we can hypothesize several high-priority target classes for this compound.
Primary Hypothesis: Oncology via c-Met Kinase Inhibition
The most direct evidence points towards oncology. The compound's use as a building block for benzothiazole-based c-Met inhibitors strongly suggests that the 4-isopropoxypiperidine moiety is a key pharmacophore for this target class.[4]
Causality: The c-Met receptor tyrosine kinase, when activated by its ligand HGF, drives critical oncogenic processes including cell proliferation (via RAS-MAPK pathway), survival (via PI3K-AKT pathway), and metastasis. Its overexpression is a hallmark of many aggressive cancers. The 4-isopropoxypiperidine fragment likely serves as a "scaffold" or "hinge-binding" element, positioning the rest of the inhibitor molecule correctly within the ATP-binding pocket of the c-Met kinase domain.
Secondary Hypotheses: Neuropharmacology and CNS Targets
The piperidine scaffold is ubiquitous in neuropharmacology.[2][3] The enhanced lipophilicity conferred by the isopropoxy group makes blood-brain barrier penetration plausible, opening avenues for CNS activity.
-
Dopamine & Serotonin Receptors: Many antipsychotics (e.g., haloperidol, risperidone) and antidepressants (e.g., paroxetine) feature a piperidine ring that interacts with aminergic G-protein coupled receptors (GPCRs).[2] The 4-isopropoxypiperidine moiety could be evaluated as a fragment for novel modulators of these systems.
-
Opioid Receptors: The piperidine core is central to potent analgesics like pethidine and fentanyl.[2] Investigation into mu, delta, and kappa opioid receptor binding is warranted.
-
Acetylcholinesterase (AChE): Donepezil, an AChE inhibitor used for Alzheimer's disease, contains a piperidine ring that plays a key role in binding to the enzyme's active site.[3]
-
Nicotinic Acetylcholine Receptors (nAChRs): Novel piperidine derivatives have been developed as selective antagonists for the α7 nAChR subtype, a target for inflammatory and neurological disorders.[11]
Exploratory Hypotheses: Other Target Classes
The versatility of the piperidine scaffold extends to numerous other areas:
-
Antimicrobial Activity: Piperidine derivatives have shown a range of antibacterial and antifungal activities.[12] The isopropoxy group is also present in novel antimicrobials like isopropoxy benzene guanidine, which acts by disrupting bacterial cell membranes.[13]
-
Cardiovascular Activity: Certain 4-hydroxypiperidine derivatives have demonstrated hypotensive effects.[14][15] While structurally distinct, the dihydropyridine class of calcium channel blockers highlights the potential for six-membered nitrogenous heterocycles to modulate ion channels.[16]
Proposed Experimental Workflow for Pharmacological Evaluation
A structured, phased approach is essential to efficiently characterize the pharmacological profile of this compound. This workflow is designed to be self-validating, with each stage informing the next.
Protocol 3.1: Phase 1 - Primary Screening (c-Met Kinase)
Rationale: To rapidly determine if the compound directly interacts with its highest-priority hypothesized target. A biochemical assay is chosen for its high throughput and direct measurement of interaction.
Methodology: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO.
-
Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare recombinant human c-Met kinase and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in assay buffer.
-
Prepare ATP solution at 2x the final desired concentration (e.g., 2x Km for ATP) in assay buffer.
-
-
Kinase Reaction:
-
Dispense 1 µL of the compound serial dilutions into the wells of a 384-well plate. Include "no compound" (DMSO only) and "no enzyme" controls.
-
Add 5 µL of the c-Met enzyme/substrate mix to all wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the high (DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: Phase 2 - Cell-Based Functional Assay (c-Met Driven Proliferation)
Rationale: To confirm that biochemical inhibition translates into a functional effect in a biologically relevant context. This step validates the mechanism of action in a cellular system.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Culture:
-
Culture a c-Met dependent cancer cell line (e.g., A549 lung carcinoma) in appropriate media (e.g., F-12K Medium + 10% FBS) at 37°C, 5% CO₂.
-
Harvest cells using trypsin and perform a cell count. Seed cells into a 96-well white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of media.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a 2x concentration serial dilution of this compound in culture media.
-
Remove the old media from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (media with DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability versus the logarithm of concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related piperidine hydrochlorides must be used to establish handling procedures.[17] The toxicological properties of this specific compound have not been thoroughly investigated.
-
Personal Protective Equipment (PPE): Wear impervious gloves, chemical safety goggles, and a lab coat.
-
Engineering Controls: Handle only in a well-ventilated area or under a chemical fume hood.[17][18]
-
Hazards: May be harmful if swallowed, inhaled, or comes into contact with skin. Causes skin and serious eye irritation.[17]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for several minutes. Seek medical attention if irritation persists.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.[18]
-
Inhalation: Move person into fresh air.
-
Conclusion and Future Directions
This compound stands as a molecule of significant latent potential. Its structural foundation is rooted in the proven success of the piperidine scaffold, while its specific 4-isopropoxy substitution offers advantages in lipophilicity and metabolic stability. The direct link to the synthesis of c-Met inhibitors provides a strong, evidence-based starting point for investigation in oncology. Furthermore, compelling structure-activity relationships suggest plausible applications in neuropharmacology and potentially other therapeutic areas.
The technical framework and detailed protocols provided in this guide offer a clear, logical, and robust pathway for the systematic evaluation of this compound. By progressing from in silico analysis and biochemical assays to cell-based functional screens and selectivity profiling, researchers can efficiently and effectively elucidate the pharmacological activity of this compound. This foundational work is a critical first step in determining if this promising molecule can be developed into a next-generation therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. usbio.net [usbio.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]
- 8. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [amp.chemicalbook.com]
- 10. 4-Hydroxypiperidine hydrochloride CAS#: 5382-17-2 [m.chemicalbook.com]
- 11. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. pharmasd.com [pharmasd.com]
In Silico Modeling of 4-Isopropoxypiperidine Hydrochloride Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 4-isopropoxypiperidine hydrochloride, a versatile building block in medicinal chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines a robust computational workflow, from ligand preparation to advanced molecular dynamics simulations. By integrating established methodologies with expert insights, this guide aims to empower users to confidently predict and analyze the interactions of this compound with biological targets, thereby accelerating drug discovery and development efforts.
Introduction: The Significance of In Silico Modeling in Modern Drug Discovery
The journey of a drug from concept to clinic is a long and arduous one, fraught with high costs and a significant risk of failure. In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these challenges.[3][4] By simulating molecular interactions within a virtual environment, researchers can rapidly screen vast chemical libraries, predict binding affinities, and elucidate mechanisms of action before committing to expensive and time-consuming wet-lab experiments.[4][5] This predictive power not only streamlines the discovery process but also enables the rational design of more potent and selective therapeutic agents.[4]
This compound is a reactant used in the synthesis of various pharmaceuticals, including benzothiazole derivatives that act as c-Met inhibitors.[6] Its structural features make it a valuable scaffold in medicinal chemistry.[1][2] Understanding how this molecule interacts with specific protein targets at an atomic level is paramount for designing novel therapeutics. This guide will provide a step-by-step protocol for modeling these interactions, leveraging widely accessible and validated computational tools.
Foundational Principles: A Self-Validating Computational Workflow
The reliability of in silico predictions hinges on a meticulously executed and validated workflow. Each step is not merely a procedural task but a critical decision point that influences the final outcome. Our approach is grounded in the principles of scientific integrity, ensuring that the generated data is both reproducible and mechanistically sound.
Caption: High-level overview of the in silico modeling workflow.
Part I: Ligand and Target Preparation – The Bedrock of Accurate Predictions
The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The quality of your input structures directly dictates the reliability of the subsequent simulations.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial step involves generating a high-quality 3D structure of this compound.
Protocol 1: Ligand Structure Generation and Optimization
-
Obtain 2D Structure: Retrieve the 2D structure of 4-isopropoxypiperidine from a reputable chemical database such as PubChem.[1]
-
Convert to 3D: Utilize a molecular editor and visualization tool like Discovery Studio to convert the 2D structure into a 3D conformation.
-
Protonation State: Ensure the piperidine nitrogen is protonated, reflecting its state as a hydrochloride salt at physiological pH.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field, such as CHARMm.[7] This step optimizes the geometry and removes any steric clashes.[7]
-
Save in Appropriate Format: Save the prepared ligand in a .mol2 or .pdbqt format for compatibility with docking software.[7]
Target Identification and Preparation: Selecting and Refining the Biological Partner
Identifying the correct biological target is a critical, and often challenging, aspect of drug discovery. For the purpose of this guide, we will assume a hypothetical protein target has been identified through experimental screening or literature review.
Protocol 2: Protein Target Preparation
-
Retrieve Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[8][9][10][11] The PDB is a comprehensive repository of experimentally determined macromolecular structures.[8][11][12]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands, unless they are known to be critical for binding. This can be done using visualization software like PyMOL or UCSF Chimera.
-
Handle Missing Residues and Loops: Inspect the protein for any missing residues or loops. If present, these can be modeled using homology modeling servers or loop refinement tools.
-
Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures. Assign appropriate partial charges using a force field like AMBER or CHARMM.
-
Define the Binding Site: Identify the binding pocket of the protein. This can be inferred from the position of a co-crystallized ligand or predicted using binding site detection algorithms.
-
Generate Grid Box: For docking, define a grid box that encompasses the entire binding site. This box defines the search space for the ligand.
-
Save as PDBQT: Save the prepared protein in the .pdbqt format for use with AutoDock Vina.[13][14]
Part II: Molecular Docking – Predicting the Preferred Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16][17] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.[5]
Caption: Workflow for a typical molecular docking experiment using AutoDock Vina.
Protocol 3: Performing Molecular Docking with AutoDock Vina
-
Prepare Input Files: Ensure you have the prepared ligand (ligand.pdbqt), the prepared protein (protein.pdbqt), and a configuration file (conf.txt).
-
Configure the Docking Parameters: In the conf.txt file, specify the coordinates of the center of the grid box and its dimensions.[18] You can also adjust parameters like exhaustiveness to control the thoroughness of the search.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
-
Analyze the Results: The output.pdbqt file will contain multiple predicted binding poses, ranked by their binding affinity scores. The log.txt file will provide a summary of these scores.
-
Visualize and Select Poses: Use a molecular visualization tool to examine the top-ranking poses. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein for each pose. Select the most plausible pose for further analysis.
Table 1: Example Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | TYR123, PHE256, ASP189 |
| 2 | -8.2 | TYR123, LEU255, ASP189 |
| 3 | -7.9 | VAL121, PHE256, LYS192 |
Part III: Molecular Dynamics Simulation – Exploring the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[5][19] This provides a more realistic representation of the biological system and can reveal important insights into the stability of the binding pose and the nature of the interactions.[19][20]
Caption: The sequential stages of a molecular dynamics simulation.
Protocol 4: Performing MD Simulation with GROMACS
GROMACS is a versatile and widely used software package for performing molecular dynamics simulations.[21][22]
-
Prepare the Complex Topology: Generate a topology file for the protein-ligand complex. This file contains information about the atoms, bonds, angles, and dihedrals in the system. For the ligand, a separate parameterization step is often required to generate force field parameters.
-
Create a Simulation Box and Solvate: Place the complex in a simulation box of appropriate size and shape. Fill the box with water molecules to create an aqueous environment.
-
Add Ions: Add ions to the system to neutralize the overall charge and to mimic physiological salt concentrations.
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
Equilibration: Perform a two-step equilibration process:
-
NVT Equilibration (Constant Volume): Heat the system to the desired temperature while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT Equilibration (Constant Pressure): Equilibrate the system at the desired temperature and pressure. This ensures the system reaches the correct density.
-
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 nanoseconds). During this phase, the trajectory of the atoms is saved at regular intervals.
-
Trajectory Analysis: Analyze the saved trajectory to understand the dynamic behavior of the system. Common analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time.
-
Part IV: Advanced Analysis – Quantifying Binding and Visualizing Interactions
The final phase of the in silico workflow involves a more quantitative analysis of the binding event and a clear visualization of the key interactions.
Binding Free Energy Calculations
While docking scores provide a rapid estimate of binding affinity, more accurate calculations can be performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding from the MD simulation trajectory.
Interaction Diagrams
Generating 2D and 3D diagrams that clearly illustrate the specific interactions between this compound and the amino acid residues in the binding pocket is crucial for communicating the results. Tools like LigPlot+ and the visualization capabilities within PyMOL and Chimera are invaluable for this purpose.
Conclusion: From Virtual Insights to Experimental Validation
In silico modeling provides a powerful and efficient means to investigate the interactions of small molecules like this compound with their biological targets.[3][4] The workflow outlined in this guide, from meticulous preparation to advanced simulation and analysis, offers a robust framework for generating reliable and actionable data. It is crucial to remember that computational predictions are hypotheses that must ultimately be validated through experimental studies. By integrating in silico modeling with traditional experimental approaches, researchers can significantly accelerate the pace of drug discovery and development, bringing novel and effective therapies to patients faster.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. Discovery Studio Molecular Simulation Software Tutorial: A Guide to Small Molecule Ligand and Protein Structure Preparation - Oreate AI Blog [oreateai.com]
- 8. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 9. rcsb.org [rcsb.org]
- 10. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 11. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 12. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. KBbox: Methods [kbbox.h-its.org]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 22. GROMACS Tutorials [mdtutorials.com]
A Senior Application Scientist's Guide to 4-Isopropoxypiperidine Hydrochloride Derivatives and Analogues in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, celebrated for its prevalence in pharmaceuticals and natural alkaloids.[1] This six-membered nitrogen-containing heterocycle offers a robust, three-dimensional scaffold that can be strategically modified to optimize pharmacological properties. Its derivatives are integral to over twenty classes of pharmaceuticals, a testament to their versatility.[1] Within this vast chemical space, 4-substituted piperidines hold a privileged status. The C4 position provides a key vector for introducing functional groups that can modulate a compound's interaction with biological targets, as well as influence its pharmacokinetic profile, including solubility and metabolic stability.
The introduction of an ether linkage at the C4 position, specifically an isopropoxy group, imparts a unique combination of lipophilicity and hydrogen bond accepting capability. The 4-isopropoxy group can enhance a molecule's ability to cross cellular membranes and can participate in crucial interactions within a protein's binding pocket.[2] This guide provides an in-depth exploration of 4-isopropoxypiperidine hydrochloride, its derivatives, and analogues, focusing on synthetic strategies, analytical validation, and pharmacological relevance.
The Core Moiety: Physicochemical Properties of this compound
This compound is a versatile building block used in the synthesis of pharmaceuticals.[2][3] It is typically supplied as a highly purified salt, with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol .[3] The hydrochloride salt form enhances stability and aqueous solubility, simplifying its handling and use in subsequent synthetic steps. The core structure consists of a piperidine ring with an isopropoxy group at the 4-position. This moiety serves as a foundational scaffold for creating diverse chemical libraries by modifying the piperidine nitrogen.
Synthetic Strategies: From Core Synthesis to Analogue Development
The synthesis of 4-isopropoxypiperidine derivatives is a multi-step process that requires careful planning and execution. The general approach involves the formation of the core 4-alkoxypiperidine structure, followed by diversification at the piperidine nitrogen.
Synthesis of the 4-Hydroxypiperidine Precursor
A common and efficient starting point for many 4-alkoxypiperidine syntheses is the readily available 4-hydroxypiperidine. To allow for selective alkylation of the hydroxyl group, the piperidine nitrogen must first be protected. A widely used protecting group is the tert-butyloxycarbonyl (Boc) group.
The deprotection of the Boc-protected intermediate is a critical step. Treatment of tert-butyl 4-hydroxypiperidine-1-carboxylate with a saturated solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane effectively removes the Boc group, yielding 4-hydroxypiperidine hydrochloride in high yield.[4] This straightforward protocol provides the key precursor for subsequent etherification reactions.[4]
Core Synthesis: Williamson Ether Synthesis
With the 4-hydroxypiperidine hydrochloride precursor in hand, the isopropoxy group can be introduced via a Williamson ether synthesis. This classic reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (in this case, an isopropyl halide).
Rationale Behind Experimental Choices:
-
Base Selection: A strong base, such as sodium hydride (NaH), is required to fully deprotonate the secondary alcohol, forming the sodium alkoxide intermediate.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation (Na+) without interfering with the nucleophilic alkoxide.
-
Alkylating Agent: 2-Bromopropane or 2-iodopropane are common choices for introducing the isopropyl group. Iodides are generally more reactive than bromides.
-
Nitrogen Protection: It is crucial that the piperidine nitrogen remains protected during this step to prevent competitive N-alkylation. The Boc group is suitable for this purpose.
The final deprotection of the N-Boc group, typically achieved with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane, yields the desired 4-isopropoxypiperidine, which can then be isolated as its hydrochloride salt.
Derivatization and Analogue Design
The true value of the 4-isopropoxypiperidine scaffold lies in its potential for derivatization at the piperidine nitrogen. This position is a key handle for introducing a wide array of substituents to explore structure-activity relationships (SAR). Common derivatization strategies include:
-
Reductive Amination: Reacting the secondary amine of 4-isopropoxypiperidine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for installing diverse alkyl groups.
-
Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities.
-
Alkylation: Direct reaction with alkyl halides, often in the presence of a non-nucleophilic base, can be used to introduce specific alkyl substituents.
Analogue design can also involve modifications beyond the piperidine nitrogen. For instance, exploring different alkoxy groups at the C4 position (e.g., ethoxy, cyclopentyloxy) or introducing substituents on the piperidine ring itself can provide valuable insights into the SAR.[5][6]
Detailed Experimental Protocol: Synthesis of an N-Benzyl Derivative
This protocol describes a representative two-step synthesis of N-benzyl-4-isopropoxypiperidine, starting from the this compound core.
Step 1: Free-Basing of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water.
-
Basification: Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10. This neutralizes the hydrochloride salt to generate the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 4-isopropoxypiperidine as an oil.
Step 2: N-Benzylation via Reductive Amination
-
Reaction Setup: Dissolve the 4-isopropoxypiperidine free base (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Aldehyde: Add benzaldehyde (1.1 eq) to the solution.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-4-isopropoxypiperidine.
Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the protocol's success.
Caption: Synthetic workflow for N-benzylation of 4-isopropoxypiperidine.
Pharmacological Significance and Applications
Derivatives of 4-substituted piperidines have shown a wide range of pharmacological activities, acting on various biological targets. The specific nature of the substituent at the N1 and C4 positions dictates the compound's therapeutic potential.
Central Nervous System (CNS) Applications
The piperidine scaffold is prevalent in drugs targeting the CNS. 4-Anilidopiperidine derivatives, for example, are known for their potent analgesic properties, often acting as µ-opioid receptor agonists.[5][6][7] The conformational flexibility of the piperidine ring, combined with the specific interactions of its substituents, is crucial for high-affinity binding to these receptors.[6] Furthermore, certain 4-aminopiperidine derivatives have been investigated as cognition-enhancing agents, showing potential for treating neurodegenerative diseases like Alzheimer's.[8]
Oncology and Metabolic Diseases
The versatility of the piperidine core extends to other therapeutic areas. For instance, 4-aminopiperidine derivatives have been designed as dual inhibitors of the Smoothened (SMO) and ERK signaling pathways, which are implicated in various cancers.[9] Other analogues have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[10][11]
The diagram below illustrates a simplified representation of a signaling pathway, such as the Hedgehog pathway, where a derivative could act as an inhibitor.
Caption: Inhibition of the SMO receptor in the Hedgehog signaling pathway.
Quantitative Structure-Activity Relationship (SAR) Data
The systematic derivatization of the 4-isopropoxypiperidine core allows for the generation of valuable SAR data. By comparing the biological activity of closely related analogues, researchers can deduce the chemical features responsible for potency and selectivity.
| Compound ID | N1-Substituent | C4-Substituent | Target | Activity (IC₅₀/EC₅₀) |
| A-1 | -H | -O-iPr | Reference | >10 µM |
| A-2 | -Benzyl | -O-iPr | Receptor X | 50 nM |
| A-3 | -Phenethyl | -O-iPr | Receptor X | 15 nM |
| A-4 | -Benzyl | -O-Et | Receptor X | 85 nM |
| A-5 | -Benzyl | -NH-SO₂Ph | Receptor X | 250 nM |
This table contains illustrative data and does not represent actual experimental results.
Analysis of Illustrative Data:
-
N1-Substituent: Comparing A-2 and A-3 suggests that extending the alkyl chain at the N1 position with a phenethyl group enhances potency against Receptor X.
-
C4-Substituent: The difference between A-2 and A-4 indicates a preference for the isopropoxy group over a smaller ethoxy group at the C4 position.
-
C4 Linker: Changing the ether linkage to a sulfonamide (A-5) significantly reduces activity, highlighting the importance of the C4-oxygen atom for binding.
Conclusion and Future Directions
The this compound scaffold and its derivatives remain a highly fertile ground for drug discovery. Their synthetic tractability allows for the creation of large, diverse chemical libraries, while their proven success in modulating a range of biological targets underscores their pharmacological importance.[1][12][13] Future research will likely focus on applying novel synthetic methodologies to access more complex and stereochemically defined analogues. The integration of computational chemistry and machine learning will further accelerate the design-synthesis-test-analyze cycle, enabling the more rapid identification of lead candidates with optimized efficacy and safety profiles for a new generation of therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Anilidopiperidine analgesics. 2. A study of the conformational aspects of the analgesic activity of the 4-anilidopiperidines utilizing isomeric N-substituted 3-(propananilido)nortropane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]
- 8. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Lab-Scale Synthesis Protocol for 4-Isopropoxypiperidine Hydrochloride
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds.[1] Its derivatives are integral to the development of drugs targeting various conditions, including neurological disorders.[1][2] 4-Isopropoxypiperidine hydrochloride, in particular, serves as a valuable building block, offering a unique combination of a basic nitrogen core and an isopropoxy group that can modulate physicochemical properties like lipophilicity and metabolic stability.[2][3]
This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound on a laboratory scale. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution. The chosen synthetic route involves a three-stage process: (1) N-protection of the piperidine nitrogen, (2) Williamson ether synthesis to install the isopropoxy group, and (3) deprotection to yield the final hydrochloride salt.
Overall Synthetic Pathway
The synthesis proceeds through a robust three-step sequence starting from the commercially available 4-hydroxypiperidine. This strategy ensures high yields and purity by preventing unwanted side reactions, such as N-alkylation, through the use of a tert-butoxycarbonyl (Boc) protecting group.
Caption: Overall 3-step synthetic route.
Materials and Equipment
Reagents and Solvents
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromopropane
-
Hydrochloric acid (4M solution in 1,4-dioxane)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Ice-water bath
-
Nitrogen or Argon gas line with manifold
-
Syringes and needles
-
Glass funnel with filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Experimental Protocols
Part 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (1)
This initial step protects the secondary amine of 4-hydroxypiperidine with a Boc group. The Boc group is robust enough to withstand the basic conditions of the subsequent ether synthesis but can be easily removed under acidic conditions.[4][5] The use of a biphasic system with sodium bicarbonate as a mild base is effective and simplifies the workup.[6]
Procedure:
-
To a round-bottom flask, add 4-hydroxypiperidine (1.0 eq), deionized water, and dichloromethane (DCM).
-
Stir the mixture vigorously and add sodium bicarbonate (NaHCO₃) (2.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM to the stirring mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction completion by TLC (staining with ninhydrin to visualize the starting material).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid or oil, which typically solidifies upon standing.[6] The product is often of sufficient purity for the next step without further purification.
Part 2: Synthesis of tert-butyl 4-isopropoxypiperidine-1-carboxylate (2)
This core step is a Williamson ether synthesis, a classic and reliable method for forming ethers.[7][8] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile.[9] The reaction must be conducted under anhydrous and inert conditions, as NaH reacts violently with water to produce flammable hydrogen gas.[10][11]
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) to the flask.
-
Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension of NaH.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve the Boc-protected alcohol (1) (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel or syringe pump.
-
Causality Note: Slow addition is critical to control the evolution of hydrogen gas as the alkoxide forms.
-
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add deionized water and extract the mixture three times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure ether as a colorless oil.
Part 3: Synthesis of this compound (3)
The final step involves the removal of the acid-labile Boc protecting group.[5] Using a solution of hydrochloric acid in an organic solvent like 1,4-dioxane simultaneously cleaves the Boc group and forms the desired hydrochloride salt, which often precipitates from the reaction mixture, simplifying its isolation.[12]
Procedure:
-
Dissolve the purified ether (2) (1.0 eq) in a minimal amount of an appropriate solvent (e.g., methanol or ethyl acetate).
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (4-5 eq) at room temperature.
-
Stir the mixture for 2-4 hours. The formation of a white precipitate is typically observed.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield the final product, this compound.
Quantitative Data Summary
| Step | Starting Material | Reagent 1 | Reagent 2 | Product | Theoretical Yield (g) per 10g of 4-Hydroxypiperidine |
| 1 | 4-Hydroxypiperidine (10.0 g) | Boc₂O (21.6 g) | NaHCO₃ (20.8 g) | N-Boc-4-hydroxypiperidine (1) | 19.9 g |
| 2 | Product (1) (19.9 g) | NaH (60% dispersion) (3.9 g) | 2-Bromopropane (18.3 g) | N-Boc-4-isopropoxypiperidine (2) | 24.1 g |
| 3 | Product (2) (24.1 g) | 4M HCl in Dioxane (~99 mL) | - | 4-Isopropoxypiperidine HCl (3) | 17.8 g |
Note: Yields are theoretical and actual yields may vary based on experimental conditions and handling.
Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable and water-reactive solid.[13] It reacts violently with water, releasing hydrogen gas, which can ignite spontaneously.[11][14]
-
Always handle NaH in an inert atmosphere (glovebox or under nitrogen/argon).[10]
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[10][13]
-
Quench residual NaH and reaction mixtures carefully by slow addition of isopropanol, followed by methanol, and then water, always in an ice bath to control the exothermic reaction.
-
In case of a spill, cover with dry sand, dry lime, or soda ash. DO NOT USE WATER .[15]
-
-
General Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
2-Bromopropane is a volatile and potentially harmful alkylating agent. Avoid inhalation and skin contact.
-
Concentrated acids like HCl are corrosive. Handle with care.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Cyclopropoxypiperidine Hydrochloride [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Strategic Application of 4-Isopropoxypiperidine Hydrochloride in Modern Medicinal Chemistry: Advanced Protocols and Synthetic Insights
Introduction: The Privileged Position of the 4-Alkoxypiperidine Scaffold
In the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1][2] Its prevalence in FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional vector for molecular exploration.[2] Within this class, the 4-alkoxypiperidine motif has emerged as a particularly strategic building block. The introduction of an alkoxy group at the 4-position offers medicinal chemists a powerful tool to fine-tune lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[3][4]
This technical guide focuses on a specific, highly versatile member of this family: 4-isopropoxypiperidine hydrochloride . The isopropoxy group, with its moderate steric bulk and lipophilicity, provides a unique balance of properties that can enhance a molecule's interaction with its biological target and improve its overall drug-like characteristics.[5] This document provides in-depth application notes and detailed, self-validating protocols for the use of this compound as a foundational building block in the synthesis of advanced pharmaceutical intermediates.
Physicochemical and Handling Properties of this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes. 4-Isopropoxypiperidine is typically supplied as its hydrochloride salt to improve shelf-life and handling characteristics. The free base is a light yellow to colorless liquid, while the hydrochloride salt is a solid.[5][6]
Table 1: Physicochemical Properties
| Property | 4-Isopropoxypiperidine (Free Base) | This compound |
| CAS Number | 43139-18-0 | 1097146-30-9 |
| Molecular Formula | C₈H₁₇NO | C₈H₁₈ClNO |
| Molecular Weight | 143.23 g/mol | 179.69 g/mol |
| Appearance | Light yellow to colorless liquid | Off-white to white solid |
| Storage Conditions | Store at 0-8 °C | Store at -20°C |
Data sourced from commercial supplier information.[5][6]
Safety and Handling Precautions
As with all amine hydrochlorides, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not extensively published, related piperidine derivatives can be skin and eye irritants.[7] In case of contact, rinse the affected area immediately with plenty of water.
Protocol 1: Liberation of the Free Base
For most synthetic applications, the piperidine nitrogen must be in its free, nucleophilic state. Therefore, the first step is typically the deprotonation of the hydrochloride salt.
Rationale: The hydrochloride salt is stable but non-nucleophilic. A base is required to neutralize the hydrochloric acid and liberate the secondary amine, making it reactive for subsequent C-N bond-forming reactions. An aqueous workup with a mild inorganic base like sodium bicarbonate or potassium carbonate is generally sufficient and allows for easy extraction of the more organic-soluble free base.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 2M Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in water.
-
Slowly add saturated aqueous NaHCO₃ solution while stirring until the pH of the aqueous layer is > 9, or use a slight excess of 2M K₂CO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or Et₂O).[5]
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the 4-isopropoxypiperidine free base, which should be used immediately in the next step or stored under an inert atmosphere at 0-8 °C.[5]
Core Synthetic Applications: N-Alkylation and N-Arylation
The true utility of 4-isopropoxypiperidine lies in the functionalization of its secondary amine. The following sections provide detailed protocols for two of the most fundamental and powerful transformations in medicinal chemistry: N-alkylation and N-arylation.
Application Note 1: Direct N-Alkylation via Nucleophilic Substitution
Direct N-alkylation with alkyl halides is a foundational method for introducing alkyl substituents onto the piperidine nitrogen. This reaction is crucial for exploring structure-activity relationships (SAR) by modifying the size, shape, and polarity of the N-substituent.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the hydrohalic acid (e.g., HBr) generated during the reaction, preventing the protonation and deactivation of the starting piperidine.[8][9] A hindered base is chosen to avoid competing with the piperidine as a nucleophile.[8]
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the amine salt and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile or electrophile.[9]
-
Temperature: Room temperature is often sufficient for reactive alkyl halides like benzyl bromide. For less reactive halides, gentle heating (e.g., 50-70 °C) may be necessary to drive the reaction to completion.[9]
Diagram 1: General Workflow for N-Alkylation
Caption: Workflow for the direct N-alkylation of 4-isopropoxypiperidine.
Protocol 2: Synthesis of N-Benzyl-4-isopropoxypiperidine
This protocol provides a representative example of direct N-alkylation using benzyl bromide.
Materials:
-
4-Isopropoxypiperidine (free base, from Protocol 1)
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Standard work-up and purification reagents (DCM, water, brine, Na₂SO₄, silica gel, hexane, ethyl acetate)
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-isopropoxypiperidine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous MeCN to create a stirrable suspension (approx. 0.2 M concentration of the amine).
-
Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.[8]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Upon completion, filter the solid K₂CO₃ and wash the solid with a small amount of MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-isopropoxypiperidine.
Expected Characterization Data (Exemplary):
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the benzyl protons (aromatic multiplet ~7.2-7.4 ppm and a singlet for the benzylic CH₂ ~3.5 ppm), the isopropoxy group (a septet for the CH ~3.6 ppm and a doublet for the two CH₃ groups ~1.1 ppm), and the piperidine ring protons (complex multiplets between ~1.5-3.0 ppm).[10]
-
¹³C NMR (CDCl₃): Expected signals include those for the aromatic carbons, the benzylic carbon (~63 ppm), the piperidine ring carbons (C4 ~70 ppm, other carbons ~30-55 ppm), and the isopropoxy carbons (CH ~68 ppm, CH₃ ~22 ppm).[10]
-
Mass Spectrometry (ESI+): Calculated for C₁₇H₂₅NO [M+H]⁺: 264.20. Found: 264.2.
Table 2: N-Alkylation Reaction Parameters (General Guidance)
| Alkylating Agent | Base | Solvent | Temperature | Typical Time | Notes |
| Benzyl bromide | K₂CO₃, DIPEA | MeCN, DMF | RT - 50 °C | 4-12 h | Highly reactive electrophile. |
| Ethyl bromoacetate | K₂CO₃ | MeCN | RT | 2-6 h | Product is an ester, avoid harsh basic workup. |
| 1-Bromo-3-chloropropane | K₂CO₃ | DMF | 60-80 °C | 12-24 h | Less reactive; heating is typically required. |
Application Note 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines.[11] It allows for the formation of a C(sp²)-N bond between an aryl halide (or triflate) and an amine, a transformation that is difficult to achieve via classical methods.[11] This reaction is indispensable for creating molecules where the piperidine nitrogen is directly attached to an aromatic or heteroaromatic ring, a common motif in ligands for G-Protein Coupled Receptors (GPCRs) and various kinase inhibitors.[12][13]
Causality of Experimental Choices:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. The ligand is critical for facilitating the catalytic cycle (oxidative addition, reductive elimination). Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often highly effective for coupling secondary amines.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[5][15]
-
Solvent: Anhydrous, deoxygenated, non-protic solvents such as toluene, dioxane, or DMF are necessary to ensure the stability and activity of the palladium catalyst.[5]
Diagram 2: Buchwald-Hartwig Catalytic Cycle
References
- 1. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]
- 6. usbio.net [usbio.net]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists | RTI [rti.org]
Application of 4-Isopropoxypiperidine Hydrochloride in the Synthesis of G-Protein Coupled Receptor (GPCR) Ligands: An In-Depth Technical Guide
Introduction: The Strategic Importance of the 4-Isopropoxypiperidine Scaffold in GPCR Ligand Design
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, playing a pivotal role in cellular signaling and making them a primary target for a vast array of therapeutics. The design and synthesis of novel ligands with high affinity and selectivity for specific GPCRs is a cornerstone of modern drug discovery. Within the medicinal chemist's toolkit, the piperidine scaffold is a privileged structure, frequently incorporated into GPCR ligands to modulate their physicochemical and pharmacological properties.
This technical guide focuses on the application of a particularly valuable building block, 4-isopropoxypiperidine hydrochloride (CAS No. 1097146-30-9) , in the synthesis of GPCR ligands. The introduction of the isopropoxy group at the 4-position of the piperidine ring offers several strategic advantages. It can enhance metabolic stability by blocking potential sites of oxidation, modulate lipophilicity to improve pharmacokinetic profiles, and introduce a key hydrogen bond acceptor to fine-tune interactions with the receptor binding pocket. This guide will provide a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for its incorporation into potential GPCR ligands, and methodologies for their subsequent characterization and functional evaluation.
Core Synthetic Strategies: Incorporating the 4-Isopropoxypiperidine Moiety
The secondary amine of this compound serves as a versatile synthetic handle for the introduction of this valuable scaffold into a target molecule. The two primary and most widely employed synthetic strategies are N-alkylation and reductive amination . The choice between these methods is dictated by the nature of the desired substituent and the overall synthetic route.
N-Alkylation: Direct Formation of the C-N Bond
N-alkylation is a straightforward and robust method for attaching the 4-isopropoxypiperidine moiety to an alkyl or aryl backbone via a carbon-nitrogen bond. This reaction typically involves the deprotonation of the piperidine nitrogen followed by nucleophilic attack on an electrophilic carbon.
Causality Behind Experimental Choices:
-
Base: A suitable base is crucial to deprotonate the piperidine hydrochloride salt and generate the free secondary amine, which is the active nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base depends on the reaction solvent and the reactivity of the alkylating agent.
-
Solvent: Aprotic polar solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the reaction.
-
Leaving Group: The efficiency of the alkylation is highly dependent on the nature of the leaving group on the electrophile. Good leaving groups such as iodide, bromide, or triflate lead to faster and more efficient reactions.
Caption: General workflow for N-alkylation of 4-isopropoxypiperidine.
Reductive Amination: A Versatile Approach for Diverse Substituents
Reductive amination is a powerful, one-pot reaction that allows for the coupling of the 4-isopropoxypiperidine moiety to a wide range of aldehydes and ketones. This method proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a selective reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild and selective reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they readily reduce the iminium ion intermediate but are less reactive towards the starting carbonyl compound.[1][2][3]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions using STAB.[1][2] Methanol or ethanol are often used with NaBH₃CN.
-
pH: For some reductive aminations, particularly with NaBH₃CN, the reaction is carried out under mildly acidic conditions (pH 5-6) to facilitate iminium ion formation.
Caption: General workflow for reductive amination with 4-isopropoxypiperidine.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes to ensure the formation of the free base.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl-4-isopropoxypiperidine.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for Reductive Amination using this compound
This protocol provides a general method for the synthesis of N-substituted 4-isopropoxypiperidines via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq), this compound (1.1 eq), and anhydrous DCM.
-
If starting with the hydrochloride salt, add a base like triethylamine (1.2 eq) to liberate the free amine and stir for 10 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: Successful reductive amination is indicated by the consumption of the carbonyl starting material and the formation of a single major product. Confirmation of the structure and purity should be performed using NMR and mass spectrometry.
Characterization of Synthesized Ligands
The structural elucidation and purity assessment of the synthesized N-substituted 4-isopropoxypiperidine derivatives are critical. Standard analytical techniques should be employed:
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to the isopropoxy group (a doublet and a septet), the piperidine ring protons, and the newly introduced N-substituent should be observed with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for all carbons in the 4-isopropoxypiperidine scaffold and the N-substituent should be present at their characteristic chemical shifts. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the target compound should be observed. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak in the chromatogram indicates a high degree of purity. |
Application in GPCR Functional Assays
Once synthesized and characterized, the novel ligands can be evaluated for their activity at the target GPCR. A variety of cell-based functional assays can be employed to determine the ligand's affinity, potency, and efficacy.
Caption: Workflow for evaluating synthesized ligands in GPCR functional assays.
Protocol 3: General Procedure for a cAMP Accumulation Assay (for Gs or Gi-coupled receptors)
This protocol outlines a general method to assess the ability of a synthesized ligand to modulate adenylyl cyclase activity via a Gs or Gi-coupled receptor.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the target GPCR
-
Synthesized ligand stock solution (in DMSO)
-
Forskolin (for Gi-coupled receptors)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Cell culture medium and supplements
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed the HEK293 cells expressing the target GPCR into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the synthesized ligand in assay buffer containing IBMX.
-
Assay for Gs-coupled receptors:
-
Remove the cell culture medium and add the diluted ligand solutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37 °C.
-
-
Assay for Gi-coupled receptors:
-
Remove the cell culture medium and add the diluted ligand solutions to the cells.
-
Incubate for a short pre-incubation period (e.g., 15 minutes).
-
Add a solution of forskolin (to stimulate cAMP production) to all wells and incubate for a further specified time (e.g., 30 minutes) at 37 °C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Self-Validation: The assay should include appropriate controls, such as a known agonist and antagonist for the target receptor, as well as vehicle controls. The results should be reproducible across multiple experiments.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel GPCR ligands. Its strategic incorporation via robust synthetic methods such as N-alkylation and reductive amination allows for the systematic exploration of structure-activity relationships. The detailed protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage the unique properties of the 4-isopropoxypiperidine scaffold in their quest for new and improved therapeutics targeting the vast and important family of G-Protein Coupled Receptors.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]
Protocol for the N-arylation of 4-Isopropoxypiperidine Hydrochloride: A Detailed Guide for Medicinal Chemistry
Introduction: The Significance of N-Arylpiperidines in Modern Drug Discovery
The N-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved therapeutics and clinical candidates. Its prevalence stems from the favorable physicochemical properties and the three-dimensional architecture that the piperidine ring imparts, enabling precise interactions with biological targets. The ability to synthetically modify the N-aryl substituent provides a powerful tool for modulating pharmacological activity, selectivity, and pharmacokinetic profiles. The Buchwald-Hartwig amination has emerged as a premier method for the construction of the critical C-N bond, offering broad substrate scope and functional group tolerance where traditional methods fall short.[1]
This application note provides a comprehensive, field-proven protocol for the N-arylation of 4-isopropoxypiperidine hydrochloride. We will delve into the causality behind the selection of each reaction component and condition, offering a robust and reproducible methodology for researchers in drug development. The use of the hydrochloride salt of the amine necessitates specific considerations regarding the choice and stoichiometry of the base, a critical detail that will be thoroughly addressed.
Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The catalytic cycle, a fundamental concept in understanding this transformation, is illustrated below.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium(II) amido complex. The final step is reductive elimination, which yields the desired N-aryl amine product and regenerates the palladium(0) catalyst.[1] The choice of ligand is critical as it influences the rates of these elementary steps and can prevent side reactions.
Experimental Protocol: N-arylation of this compound
This protocol details a general procedure for the N-arylation of this compound with an aryl bromide.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Aryl bromide | ≥98% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| Anhydrous Toluene | ≥99.8% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Celite® | --- | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Schlenk flask | --- | Standard laboratory supplier |
| Magnetic stirrer with heating plate | --- | Standard laboratory supplier |
| Inert gas (Argon or Nitrogen) supply | High purity | --- |
| Standard laboratory glassware | --- | --- |
| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) | --- | Commercially Available |
Reaction Setup and Procedure
The following workflow outlines the key steps for a successful N-arylation reaction.
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Addition of Base: Add sodium tert-butoxide (NaOtBu, 2.2-2.5 equivalents).
-
Causality: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[2] Since 4-isopropoxypiperidine is supplied as a hydrochloride salt, an additional equivalent of base is necessary to neutralize the HCl and generate the free amine in situ.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Causality: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[3]
-
-
Addition of Reactants and Solvent: Under a positive pressure of inert gas, add the aryl bromide (1.0 equivalent) and this compound (1.1-1.2 equivalents). Subsequently, add anhydrous toluene (typically 5-10 mL per mmol of the limiting reagent) via syringe.
-
Causality: A slight excess of the amine is often used to ensure complete consumption of the more valuable aryl halide. Anhydrous solvent is crucial as water can hydrolyze the active catalyst and the base.[4]
-
-
Reaction: Place the sealed flask in a preheated oil bath and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).[5]
Representative Quantitative Data
The following table summarizes typical reaction parameters for the N-arylation of a secondary cyclic amine hydrochloride. Yields are highly dependent on the specific aryl halide used.
| Parameter | Value | Rationale |
| Catalyst Loading | 1-2 mol% Pd₂(dba)₃ | Sufficient for efficient catalysis. |
| Ligand Loading | 2-4 mol% XPhos | Bulky, electron-rich ligand promotes oxidative addition and reductive elimination.[1] |
| Base | 2.2-2.5 equiv. NaOtBu | Neutralizes HCl salt and facilitates amine deprotonation.[2] |
| Amine Stoichiometry | 1.1-1.2 equivalents | Drives the reaction to completion. |
| Solvent | Anhydrous Toluene | Aprotic, non-coordinating solvent suitable for the reaction temperature. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion. |
Safety Precautions
-
Palladium Catalysts: Palladium catalysts are flammable and can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and other organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.
-
Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh catalyst and ensure an inert atmosphere. |
| Insufficient base | Ensure at least two equivalents of a strong base are used for the hydrochloride salt. | |
| Low reaction temperature | Increase the reaction temperature within the recommended range. | |
| Formation of byproducts | Hydrodehalogenation of aryl halide | Use a bulkier ligand or a milder base. |
| Catalyst decomposition | Ensure the reaction is run under strictly anhydrous and anaerobic conditions. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-arylpiperidines. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can successfully employ this methodology for the N-arylation of this compound. The protocol provided herein offers a robust starting point for the synthesis of these valuable scaffolds in drug discovery and development.
References
Application Notes: 4-Isopropoxypiperidine Hydrochloride as a Versatile Reagent in Organic Synthesis
Introduction: The Strategic Value of the 4-Alkoxypiperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable design element for targeting complex biological systems. 4-Isopropoxypiperidine hydrochloride is a specialized building block that offers chemists a strategic entry point into this critical chemical space.[1][2]
This reagent provides a stable, easy-to-handle hydrochloride salt that, upon neutralization, unveils a reactive secondary amine ready for diverse synthetic transformations. The defining feature, the 4-isopropoxy group, is not merely a passive substituent. It significantly enhances the lipophilicity and solubility of the parent piperidine core, properties that can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of a final drug candidate.[1][3] This unique combination of a reactive handle and a property-modifying side chain makes this compound a powerful tool in the synthesis of novel molecules, particularly in neuropharmacology and oncology, where it has been used to create advanced intermediates for enzyme inhibitors.[1][3][4]
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and safety requirements is the foundation of any successful synthetic protocol.
| Property | Value | Reference |
| CAS Number | 1097146-30-9 | [4] |
| Molecular Formula | C₈H₁₈ClNO | [4] |
| Molecular Weight | 179.69 g/mol | [4] |
| Appearance | Typically an off-white to white solid | [5] |
Safety and Handling: this compound and its free base should be handled with standard laboratory precautions. Based on data from structurally related piperidine derivatives, this compound should be considered a potential irritant.[6][7]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety goggles conforming to EN166 standards, and a lab coat.[6][8]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][9]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6][7]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6]
Core Synthetic Applications: A Nucleophilic Building Block
The primary utility of this compound lies in its function as a nucleophilic amine synthon. The hydrochloride salt is a stable storage form; for reaction, it must be converted to the free secondary amine. This is typically achieved in situ by adding a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃).
Caption: General workflow for generating the reactive free base.
Application 1: Synthesis of Heterocyclic Scaffolds via Nucleophilic Aromatic Substitution (SₙAr)
The free piperidine base is an excellent nucleophile for SₙAr reactions with electron-deficient aromatic or heteroaromatic systems. This reaction is a cornerstone for constructing complex molecules, including kinase inhibitors. For instance, this reagent is a key reactant for synthesizing benzothiazole derivatives that act as c-Met inhibitors.[4]
Protocol: Synthesis of a 2-(4-Isopropoxypiperidin-1-yl)benzothiazole Intermediate
This protocol describes a representative SₙAr reaction where the piperidine displaces a leaving group (e.g., a halogen) from an activated benzothiazole ring.
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 1.79 g, 10.0 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq, 3.45 g, 25.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension for 15 minutes at room temperature to facilitate the formation of the free base.
-
Electrophile Addition: Dissolve 2-chlorobenzothiazole (1.0 eq, 1.70 g, 10.0 mmol) in 10 mL of anhydrous DMF and add it dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Causality Insight: The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction. K₂CO₃ acts as both the base to neutralize the hydrochloride and the acid scavenger for the HCl generated during the reaction. DMF is an ideal polar aprotic solvent that solubilizes the salts and accelerates the reaction rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water, which will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Application 2: Amide Bond Formation
The formation of amide bonds is arguably the most common reaction in medicinal chemistry. 4-Isopropoxypiperidine serves as the amine component in coupling reactions with carboxylic acids, acyl chlorides, or esters.
Protocol: General Amide Coupling using HATU
This protocol outlines a standard procedure for coupling the piperidine with a generic carboxylic acid using HATU, a common and efficient peptide coupling reagent.
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve the carboxylic acid (R-COOH) (1.0 eq) and HATU (1.1 eq) in anhydrous Dichloromethane (DCM) (20 mL).
-
Activation: Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, suspend this compound (1.05 eq) in DCM (10 mL) and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 5 minutes until the solid dissolves, indicating the formation of the free base.
-
Coupling Reaction: Transfer the solution of the free piperidine base to the activated carboxylic acid mixture dropwise.
-
Causality Insight: DIPEA is a non-nucleophilic base used to form the free amine and neutralize the acids present without competing in the coupling reaction. Pre-activation of the carboxylic acid with HATU forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic piperidine nitrogen.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash chromatography to obtain the desired amide product.
Synthetic Route to the Reagent
While commercially available, understanding the synthesis of this compound provides valuable insight. A common and logical approach begins with the readily available N-Boc-4-hydroxypiperidine.
Caption: Plausible synthetic workflow for the title compound.
Protocol: Two-Step Synthesis from N-Boc-4-hydroxypiperidine
Step 1: Synthesis of N-Boc-4-isopropoxypiperidine
-
Setup: To a flame-dried, three-neck flask under N₂, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq). Wash the NaH with anhydrous hexane (2x) to remove the oil, then suspend it in anhydrous Tetrahydrofuran (THF).
-
Hydroxypiperidine Addition: Cool the suspension to 0 °C. Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the mixture back to 0 °C. Add 2-iodopropane (1.3 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the ether intermediate.
Step 2: Synthesis of this compound
This step is a standard Boc-deprotection using strong acid.[5]
-
Setup: Dissolve the N-Boc-4-isopropoxypiperidine (1.0 eq) from Step 1 in a minimal amount of 1,4-dioxane.
-
Deprotection: Add a saturated solution of hydrogen chloride in 1,4-dioxane (5-10 eq) at room temperature.[5]
-
Reaction: Stir the mixture for 2-4 hours. A precipitate will typically form.
-
Causality Insight: The strong acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, leaving the protonated piperidine nitrogen as the hydrochloride salt.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Purification: Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to afford this compound as a solid.[5]
Conclusion
This compound is more than a simple building block; it is an enabling reagent for modern drug discovery. Its strategic combination of a versatile nucleophilic center and a lipophilic side chain allows for the efficient construction of complex molecular architectures with tunable physicochemical properties. The straightforward protocols for its use in C-N bond formation and its accessible synthesis make it a valuable addition to the toolkit of any researcher, scientist, or drug development professional aiming to explore novel chemical space.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Cyclopropoxypiperidine Hydrochloride [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. usbio.net [usbio.net]
- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Analytical methods for quantifying 4-Isopropoxypiperidine hydrochloride
An Application Guide: Quantitative Analysis of 4-Isopropoxypiperidine Hydrochloride: A Multi-Platform Approach
Introduction
4-Isopropoxypiperidine and its hydrochloride salt are versatile building blocks in modern organic synthesis, particularly valued in medicinal chemistry and drug discovery for the development of novel therapeutics.[1][2] The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and modifications like the 4-isopropoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, to enhance efficacy and safety profiles.[2]
Given its role as a critical intermediate, the ability to accurately and reliably quantify this compound is paramount. Rigorous analytical control ensures the purity of starting materials, monitors reaction progress, validates the quality of the final active pharmaceutical ingredients (APIs), and supports formulation development. This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound using several robust analytical techniques.
Physicochemical Properties and Safety
A thorough understanding of the analyte's properties is the foundation of successful analytical method development.
Table 1: Physicochemical Properties of 4-Isopropoxypiperidine and its Hydrochloride Salt
| Property | 4-Isopropoxypiperidine (Free Base) | This compound |
| Molecular Formula | C₈H₁₇NO[1] | C₈H₁₈ClNO[3] |
| Molecular Weight | 143.23 g/mol [1] | 179.69 g/mol [3] |
| Appearance | Light yellow to colorless liquid[1] | Solid (Appearance may vary) |
| CAS Number | 43139-18-0[1] | 1097146-30-9[3] |
| Storage Conditions | Store at 0-8 °C[1] | Store at -20°C[3] |
Safety and Handling Precautions: this compound and related piperidine derivatives may be hazardous. Users must consult the latest Safety Data Sheet (SDS) before handling. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-retardant lab coats, and eye/face protection (goggles or face shield).[4]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[6][7] If inhaled, move the person to fresh air.[5][7] If swallowed, rinse the mouth with water and seek immediate medical attention; do not induce vomiting.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
Recommended Analytical Methods
The choice of analytical method depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and the purpose of the analysis (e.g., routine QC vs. trace-level impurity profiling). This guide details four complementary techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is the workhorse of pharmaceutical analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Although the isopropoxy and piperidine groups themselves are not strong chromophores, the compound may exhibit sufficient UV absorbance at low wavelengths (~200-220 nm) for detection. For compounds lacking a strong chromophore, alternative detection methods like Charged Aerosol Detection (CAD) can be employed.[8]
Causality in Method Design:
-
Column Choice: A C18 column is selected for its versatility and effectiveness in retaining and separating moderately polar compounds like piperidine derivatives.[9][10]
-
Mobile Phase: A mixture of acetonitrile and water provides good solvating power. An acid modifier (e.g., formic acid or phosphoric acid) is added to the mobile phase to protonate residual silanols on the column, which minimizes peak tailing and ensures sharp, symmetrical peaks for the basic piperidine analyte.[9][11] Formic acid is preferred for LC-MS compatibility.[11]
-
Detection: UV detection at a low wavelength is a practical starting point. The specific wavelength should be optimized by running a UV scan of a standard solution.
Experimental Protocol: HPLC-UV
-
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Acetonitrile (HPLC grade).
-
Deionized water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 210 nm (or as optimized).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard, transfer to a 10 mL volumetric flask, and dissolve in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) to construct a calibration curve.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (R²).
-
Quantify the analyte in the sample solution by interpolating its peak area into the calibration curve.
-
Method Validation Summary
| Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | No interference at the analyte's retention time. | Ensures the signal is from the analyte only.[12] |
| Linearity (R²) | ≥ 0.998 | Confirms a proportional relationship between concentration and response.[9][12] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the experimental value to the true value.[9] |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the method's reproducibility.[9] |
| LOD / LOQ | Signal-to-noise ratio of 3:1 / 10:1 | Defines the lowest concentration that can be reliably detected/quantified. |
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio. This provides high specificity and sensitivity.
Causality in Method Design:
-
Technique Suitability: 4-Isopropoxypiperidine is a relatively small and thermally stable molecule, making it suitable for GC analysis.[13]
-
Column Choice: A non-polar capillary column (e.g., HP-5MS) is used, which separates compounds primarily based on their boiling points.[14]
-
Detection: Mass spectrometry provides both quantitative data (from the total ion chromatogram) and qualitative structural information (from the mass spectrum), making it highly specific. The mass spectrum serves as a chemical fingerprint, confirming the identity of the analyte.
Experimental Protocol: GC-MS
-
Instrumentation and Materials:
-
Gas chromatograph with a mass spectrometer detector (GC-MS).
-
Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).[14]
-
Helium (carrier gas).
-
Methanol or Dichloromethane (GC grade).
-
This compound reference standard.
-
-
Chromatographic and MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) or splitless for trace analysis.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temp: 230 °C.
-
MS Quadrupole Temp: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent like methanol. Note: The HCl salt is non-volatile. Analysis is performed on the free base. Injection into the hot GC inlet will typically cause in-situ conversion of the salt to the volatile free base. Consistency is key.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.
-
-
Data Analysis:
-
Identify the analyte peak in the Total Ion Chromatogram (TIC) by its retention time and by confirming its mass spectrum against the standard.
-
Construct a calibration curve by plotting the peak area of a characteristic ion (or the total TIC peak area) against concentration.
-
Quantify the analyte in the sample using the regression equation from the calibration curve.
-
GC-MS Workflow Diagram
Caption: GC-MS workflow for identification and quantification.
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration without the need for a specific reference standard of the same compound.[15] It relies on the principle that the integrated signal area of a specific nucleus (e.g., ¹H) is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known concentration, the concentration of the analyte can be determined with high accuracy.[15]
Causality in Method Design:
-
Absolute Method: qNMR is an excellent tool for certifying reference materials or for quantification when a specific standard is unavailable. Its accuracy is traceable to SI units.
-
Specificity: The high resolution of NMR spectra allows for the selection of unique, well-resolved proton signals from the analyte and the internal standard, ensuring there is no signal overlap and thus high specificity.[16][17]
Protocol Outline: ¹H-qNMR
-
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte's signals.
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
This compound sample.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the internal standard and the analyte into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5 times the longest T₁ of interest) to ensure full signal relaxation and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
C = Concentration/Purity
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Acid-Base Titration
Principle: This classical titrimetric method is a cost-effective and straightforward way to determine the purity of this compound.[18] The hydrochloride salt is the salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). It can be directly titrated with a standardized strong base, such as sodium hydroxide (NaOH). The endpoint, where all the hydrochloride has been neutralized, can be determined potentiometrically with a pH electrode.
Causality in Method Design:
-
Stoichiometry: The reaction is a simple 1:1 stoichiometric neutralization, making calculations direct and reliable.
-
Potentiometric Endpoint: Using a pH meter to monitor the titration provides a more objective and accurate endpoint determination than a colorimetric indicator, especially for weakly acidic/basic compounds. The equivalence point is found at the steepest point of the titration curve.[18]
Protocol Outline: Potentiometric Titration
-
Instrumentation and Materials:
-
Automatic titrator or a burette and a pH meter with a combination electrode.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
This compound sample.
-
-
Procedure:
-
Accurately weigh a suitable amount of the sample and dissolve it in a known volume of deionized water.
-
Immerse the pH electrode in the solution and begin stirring.
-
Titrate the solution with the standardized 0.1 M NaOH, recording the pH value after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point volume (V_eq) from the point of maximum inflection in the curve (or by using the first or second derivative of the curve).
-
Calculate the percentage purity of the sample.
-
Comparative Summary of Analytical Methods
Table 2: Comparison of Performance Characteristics
| Parameter | HPLC-UV | GC-MS | qNMR | Titration |
| Specificity | Good to Excellent | Excellent | Excellent | Moderate to Good |
| Sensitivity | Moderate (µg/mL)[9] | High (ng/mL) | Low (mg/mL) | Low (mg/mL) |
| Quantification | Relative (vs. Standard) | Relative (vs. Standard) | Absolute (Primary) | Absolute (Primary) |
| Sample Throughput | High | Medium | Low | Medium |
| Cost / Complexity | Medium | High | High | Low |
| Primary Use Case | Routine QC, Purity | Impurity ID, Trace Analysis | Standard Certification | Assay of Bulk Material |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Cyclopropoxypiperidine Hydrochloride [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. [mdpi.com]
- 14. phcogres.com [phcogres.com]
- 15. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. resources.saylor.org [resources.saylor.org]
Application Note & Protocol: High-Throughput Screening for Modulators of the Dopamine D2 Receptor Using a Piperidine-Based Chemical Library
Introduction: The Piperidine Scaffold in CNS Drug Discovery and the Rationale for Screening 4-Isopropoxypiperidine Hydrochloride
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its saturated, heterocyclic structure allows for precise three-dimensional positioning of functional groups, enabling potent and selective interactions with a variety of biological targets. This compound is a versatile synthetic building block, utilized in the creation of more complex pharmaceutical agents, including those targeting neurological disorders.[1] While often considered a synthetic intermediate, its own potential bioactivity, or that of its simple derivatives, is frequently unexplored.
This guide details a high-throughput screening (HTS) campaign designed to investigate a library of piperidine derivatives, including this compound, for modulatory activity at the human Dopamine D2 receptor (D2R), a critical G-protein coupled receptor (GPCR) implicated in psychosis, Parkinson's disease, and addiction. Over 30% of all FDA-approved drugs target GPCRs, making them a primary focus for drug discovery.[2]
We will employ a homogenous, bead-based proximity assay—the AlphaScreen™ cAMP Assay—to monitor the inhibition of adenylyl cyclase activity following D2R activation in a cell-based format. This technology is well-suited for miniaturized, automated HTS due to its high sensitivity, low background, and no-wash format.[3][4]
Scientific Principles: Interrogating the D2R Signaling Pathway with AlphaScreen
The Dopamine D2 receptor is a member of the Gi/o family of GPCRs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G-protein. The Gi alpha subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
The AlphaScreen cAMP assay is a competitive immunoassay that quantifies these changes in intracellular cAMP levels.[5] The assay principle relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[6]
-
Donor Beads: Coated with streptavidin, which binds to a biotinylated anti-cAMP antibody.
-
Acceptor Beads: Coated with a generic anti-cAMP antibody that captures free cAMP from the cell lysate.
When cellular cAMP levels are high (i.e., the D2R is not activated or is antagonized), the biotinylated anti-cAMP antibody on the Donor bead and the anti-cAMP antibody on the Acceptor bead bind to the same cAMP molecule, bringing the beads into close proximity (~200 nm).[3] Upon excitation with a 680 nm laser, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of chemical reactions that result in a strong luminescent signal at 520-620 nm.[4][7]
Conversely, when the D2R is activated by an agonist, adenylyl cyclase is inhibited, leading to low intracellular cAMP levels. This prevents the Donor and Acceptor beads from coming into proximity, resulting in a low signal. Test compounds that act as D2R antagonists will block the effect of a reference agonist, restoring high cAMP levels and thus a high AlphaScreen signal.
Experimental Workflow & Protocols
The overall HTS workflow is designed to first identify any compounds in the piperidine library that modulate D2R activity (Primary Screen), and then to confirm and characterize these "hits" (Confirmatory & Dose-Response Screens).
Diagram of the HTS Workflow
Caption: High-Throughput Screening Workflow for D2R Modulators.
PART 1: Assay Development & Miniaturization
Before initiating the full screen, the assay must be optimized and validated in a 384-well format.[8]
Objective: To determine the optimal cell number, agonist concentration, and incubation times, and to ensure the assay is robust for HTS.
Protocol:
-
Cell Seeding: Seed a human embryonic kidney (HEK293) cell line stably expressing the human Dopamine D2 receptor into 384-well plates at varying densities (e.g., 1,000 to 10,000 cells/well). Incubate for 24 hours.
-
Agonist Titration: Treat cells with a serial dilution of a known D2R agonist (e.g., Quinpirole) to determine the EC80 concentration (the concentration that gives 80% of the maximal effect). This concentration will be used in the screening plates to stimulate the receptor.
-
Z'-Factor Determination: Prepare control wells on multiple plates.[8]
-
Negative Control (High Signal): Cells + Vehicle (DMSO) + EC80 Agonist.
-
Positive Control (Low Signal): Cells + a known D2R antagonist (e.g., Haloperidol) + EC80 Agonist.
-
-
Assay Robustness: Run the assay as described in the primary screening protocol below. Calculate the Z'-factor using the formula:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z'-factor consistently > 0.5 is considered robust and suitable for HTS.[8]
-
PART 2: Primary High-Throughput Screen
Objective: To identify compounds from the piperidine library that antagonize D2R activation at a single concentration.
Materials:
-
HEK293-D2R cells
-
Piperidine compound library (including this compound) dissolved in 100% DMSO.
-
Reference agonist (Quinpirole) and antagonist (Haloperidol).
-
AlphaScreen cAMP Assay Kit (PerkinElmer or similar).
-
384-well white opaque microplates.
-
Automated liquid handling systems and a plate reader capable of AlphaScreen detection.[9]
Step-by-Step Protocol:
-
Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each library compound from the stock plates to the 384-well assay plates to achieve a final concentration of 10 µM. Also include wells for positive and negative controls.
-
Cell Plating: Add 25 µL of HEK293-D2R cells (at the optimized density) in assay buffer to each well of the compound-containing plates.
-
Incubation: Incubate the plates for 30 minutes at room temperature to allow compound interaction with the cells.
-
Agonist Addition: Add 25 µL of the D2R agonist (at the pre-determined EC80 concentration) to all wells except the negative control wells (which receive vehicle).
-
Cell Lysis & cAMP Detection:
-
After a 30-minute incubation with the agonist, add 25 µL of Lysis Buffer containing the AlphaScreen Acceptor beads.
-
Incubate for 60 minutes in the dark at room temperature.
-
Add 25 µL of a solution containing the AlphaScreen Donor beads.
-
Incubate for 2-3 hours in the dark at room temperature to allow the bead-proximity reaction to reach equilibrium.
-
-
Data Acquisition: Read the plates on an AlphaScreen-capable plate reader (e.g., Envision HTS Plate Reader) with an excitation at 680 nm and emission detection between 520-620 nm.[10]
PART 3: Hit Confirmation and Dose-Response
Objective: To validate the activity of initial hits and determine their potency (IC50).
Protocol:
-
Hit Confirmation: "Cherry-pick" the initial hits from the primary screen. Re-test these compounds in triplicate using the same single-point assay format to eliminate false positives arising from experimental error.
-
Dose-Response Analysis:
-
For confirmed hits, perform a 10-point serial dilution (e.g., starting from 50 µM).
-
Run the assay as described for the primary screen with the serially diluted compounds.
-
Plot the AlphaScreen signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the agonist-induced response).
-
Data Analysis and Interpretation
1. Primary Screen Data Normalization: Raw data from each plate will be normalized to the on-plate controls. The percent inhibition for each compound is calculated as: % Inhibition = 100 * (Signal_compound - Mean_neg_control) / (Mean_pos_control - Mean_neg_control)
2. Hit Selection Criteria: A compound is typically selected as a "hit" if its activity is greater than three standard deviations from the mean of the sample population (a Z-score > 3).
3. Data Presentation: All quantitative data from the dose-response analysis should be summarized in a table for clear comparison of hit compound potency.
| Compound ID | Hit Confirmation | IC50 (µM) | Max Inhibition (%) |
| 4-Isopropoxypiperidine HCl | Yes | 12.5 | 95% |
| Control (Haloperidol) | Yes | 0.05 | 100% |
| Hit Compound 2 | Yes | 2.3 | 98% |
| Hit Compound 3 | No | - | - |
(Note: Data shown is hypothetical for illustrative purposes.)
Conclusion and Forward Path
This application note provides a comprehensive, field-proven framework for conducting a high-throughput screen to identify novel modulators of the Dopamine D2 receptor from a piperidine-based chemical library. By leveraging the robust and sensitive AlphaScreen technology, this workflow enables the efficient identification and characterization of hit compounds like this compound.
Validated hits from this screen would form the basis for a hit-to-lead optimization program.[9] Subsequent steps would involve medicinal chemistry efforts to improve potency and selectivity, as well as secondary assays to confirm the mechanism of action and assess off-target effects. This structured approach accelerates the early stages of drug discovery, moving promising chemical matter from the lab toward potential therapeutic development.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. berthold.com [berthold.com]
- 4. agilent.com [agilent.com]
- 5. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 10. High-Throughput Discovery Sciences [pharmacy.cuanschutz.edu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols: Preclinical Efficacy Evaluation of 4-Isopropoxypiperidine Hydrochloride as a Novel Neuroinflammatory Modulator
For: Researchers, scientists, and drug development professionals in neuropharmacology and inflammation.
Introduction: The Rationale for Investigating 4-Isopropoxypiperidine Hydrochloride in Neuroinflammation
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1][2] Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1][3] The introduction of an isopropoxy group can modulate the physicochemical properties of a molecule, potentially enhancing its membrane permeability and metabolic stability, which are critical for CNS drug candidates. While the specific therapeutic targets of this compound are not yet fully elucidated, its structural motifs suggest a plausible role in modulating neuroinflammatory pathways.
Neuroinflammation is a key pathological feature in a host of neurodegenerative and neurological disorders.[4][5] This complex process involves the activation of glial cells, the brain's resident immune cells, and the subsequent release of pro-inflammatory mediators.[6] Chronic or dysregulated neuroinflammation contributes to neuronal damage and disease progression. Therefore, the identification of novel small molecules that can safely and effectively quell aberrant neuroinflammatory responses is a significant therapeutic goal.
This document outlines a comprehensive experimental design to investigate the efficacy of this compound as a potential neuroinflammatory modulator. The proposed workflow progresses from initial in vitro characterization to in vivo proof-of-concept studies, providing a robust framework for its preclinical evaluation.
Experimental Workflow Overview
The following diagram illustrates the proposed sequential workflow for the preclinical evaluation of this compound.
References
- 1. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modelling neuroinflammatory phenotypes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 6. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Isopropoxypiperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-isopropoxypiperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate.[1] We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance your experimental success.
Troubleshooting Guide: Overcoming Low Yields and Impurities
This section addresses the most common issues encountered during the synthesis, providing in-depth explanations and step-by-step solutions.
Q1: My overall yield for the Williamson ether synthesis step is consistently low. What are the most likely causes and how can I fix them?
Low yield in the Williamson ether synthesis of 4-isopropoxypiperidine is a frequent challenge. The root causes can typically be traced to three main areas: incomplete deprotonation of 4-hydroxypiperidine, competing side reactions, and suboptimal reaction conditions.
1. Incomplete Deprotonation: The Williamson synthesis is an S(_N)2 reaction that requires the formation of a potent nucleophile, the alkoxide of 4-hydroxypiperidine.[2][3][4] If the alcohol is not fully deprotonated, the concentration of the active nucleophile remains low, slowing down the desired reaction and allowing side reactions to dominate.
-
The Problem: Using a base that is not strong enough to completely deprotonate the alcohol (pKa ~17-18) is a primary culprit. Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can establish an equilibrium, but may not drive the reaction to completion, especially if water is present.
-
The Solution: Employ a stronger base to ensure irreversible deprotonation. Sodium hydride (NaH) is an excellent choice as it reacts with the alcohol to form the sodium alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction forward.[3][5][6]
2. Competing E2 Elimination: The primary competing reaction is the E2 elimination of the alkyl halide (e.g., 2-bromopropane or 2-iodopropane) to form propene. This is especially problematic with secondary alkyl halides.[2][3]
-
The Problem: The alkoxide of 4-hydroxypiperidine is not only a good nucleophile but also a strong base. When it attacks a hydrogen on the carbon adjacent to the halide instead of the carbon-bearing halide, elimination occurs. This is favored by high temperatures and sterically hindered substrates.[3][5]
-
The Solution:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary.
-
Choice of Alkyl Halide: While isopropyl is a secondary group, using a better leaving group can promote the S(_N)2 pathway. Isopropyl iodide is generally better than isopropyl bromide, which is better than isopropyl chloride.
-
3. Competing N-Alkylation: 4-Hydroxypiperidine possesses two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the secondary amine. Alkylation can occur at the nitrogen, leading to an undesired quaternary ammonium salt or an N-isopropyl-4-hydroxypiperidine byproduct.[7][8][9]
-
The Problem: The nitrogen atom is less sterically hindered and is a potent nucleophile, especially under neutral or slightly basic conditions.
-
The Solution:
-
N-Protection: The most robust solution is to protect the piperidine nitrogen before the Williamson ether synthesis. A tert-butyloxycarbonyl (Boc) group is ideal. It is easily installed using Boc-anhydride and can be removed under acidic conditions, often concurrently with the hydrochloride salt formation.
-
Strong Base: Using a strong, non-nucleophilic base like NaH ensures that the hydroxyl group is deprotonated preferentially, making the resulting alkoxide a much stronger nucleophile than the neutral nitrogen atom.
-
Frequently Asked Questions (FAQs)
This section covers fundamental questions about optimizing the reaction parameters for a successful synthesis.
Q2: What is the optimal choice of base and solvent for this synthesis?
The choice of base and solvent is critical and interdependent.
Base Selection: As detailed in Q1, a strong, non-nucleophilic base is paramount. Sodium hydride (NaH) is highly recommended for forming the alkoxide.[3][6] It offers the advantage of shifting the equilibrium completely towards the product side.
| Base | pKa of Conjugate Acid | Pros | Cons |
| Sodium Hydride (NaH) | ~36 | Irreversible deprotonation, drives reaction forward.[3][5] | Pyrophoric, requires anhydrous conditions and inert atmosphere. |
| Potassium Hydride (KH) | ~36 | Similar to NaH, sometimes more reactive.[6] | More expensive and reactive than NaH. |
| Sodium/Potassium Hydroxide (NaOH/KOH) | ~15.7 | Inexpensive, readily available. | Can introduce water, reaction is an equilibrium, lower yields.[2] |
Solvent Selection:
A polar aprotic solvent is the best choice. These solvents can solvate the cation (e.g., Na
+
) but do not participate in hydrogen bonding, which would otherwise stabilize the alkoxide nucleophile and reduce its reactivity.[6]
| Solvent | Boiling Point (°C) | Key Advantages |
| Tetrahydrofuran (THF) | 66 | Good for reactions at or slightly above room temperature. Anhydrous grades are readily available. |
| Dimethylformamide (DMF) | 153 | Higher boiling point allows for a wider temperature range if needed. Excellent at solvating cations. |
| Dimethyl Sulfoxide (DMSO) | 189 | High boiling point and strongly polar aprotic.[6] |
Recommendation: Use Sodium Hydride (NaH) in anhydrous THF for the most reliable and high-yielding results.
Q3: How do I properly perform the hydrochloride salt formation and what are the signs of a successful conversion?
The final step is the conversion of the free base, 4-isopropoxypiperidine, into its hydrochloride salt. This is crucial for improving the compound's stability, crystallinity, and handling properties.
Protocol for Hydrochloride Salt Formation:
-
Dissolution: Dissolve the purified 4-isopropoxypiperidine free base in a suitable anhydrous organic solvent. Anhydrous diethyl ether or a mixture of diethyl ether and ethanol are common choices.
-
Acidification: Slowly add a solution of hydrogen chloride (HCl) in an organic solvent. Commercially available solutions of HCl in diethyl ether, dioxane, or isopropanol are ideal. Alternatively, HCl gas can be bubbled through the solution, though this requires specialized equipment.
-
Precipitation: As the acid is added, the hydrochloride salt, which is typically insoluble in nonpolar organic solvents, will precipitate out of the solution as a white solid.
-
Isolation: The solid product can be isolated by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities. Dry the product under vacuum to remove all traces of solvent.
Signs of Successful Conversion:
-
Formation of a Precipitate: A white or off-white solid should form upon addition of the HCl solution.[10]
-
pH Check: After precipitation, a drop of the supernatant liquid can be tested with moist pH paper. It should be acidic, indicating an excess of HCl has been added.
-
Characterization: The melting point of the hydrochloride salt will be significantly different and sharper than that of the free base. Confirmation should be done using analytical techniques like NMR spectroscopy, where shifts in the signals adjacent to the nitrogen atom will be observed.
Visualizing the Process: Reaction and Troubleshooting
To better understand the synthesis and potential pitfalls, the following diagrams illustrate the key pathways.
Caption: Main reaction and side reaction pathways.
Caption: A logical workflow for diagnosing low yield.
Experimental Protocol: N-Boc Protected Synthesis
This protocol outlines the synthesis using an N-Boc protecting group strategy to prevent N-alkylation and improve yield and purity.
Step 1: N-Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a mixture of THF and water.
-
Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).[11]
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add di-tert-butyl dicarbonate (Boc(_2)O, 1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup, extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used without further purification.
Step 2: Williamson Ether Synthesis
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flask containing sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Cool the suspension to 0°C.
-
Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the alkoxide (cessation of H(_2) gas evolution is a good indicator).
-
Add 2-iodopropane or 2-bromopropane (1.1 eq) dropwise, keeping the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude N-Boc-4-isopropoxypiperidine. Purify by flash column chromatography if necessary.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-4-isopropoxypiperidine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add an excess of a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane, 3-5 eq).
-
Stir the mixture at room temperature. The deprotection (evolution of CO(_2) and isobutylene) and salt precipitation will occur.
-
After 1-3 hours, collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield pure this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
Purification challenges of 4-Isopropoxypiperidine hydrochloride
Answering the call for in-depth technical guidance, this document serves as a specialized Technical Support Center for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Isopropoxypiperidine hydrochloride. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively in your own laboratory settings.
Technical Support Center: this compound
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial observations and questions that arise during the purification of this compound.
Q1: My isolated this compound is off-white or yellow. What is the likely cause and how can I fix it?
A1: Discoloration, typically a yellow or brownish tint, is a common issue with piperidine derivatives and is often indicative of minor oxidation or the presence of chromophoric impurities.[1] Amines can be susceptible to air oxidation, and residual reagents or byproducts from the synthesis may also be colored.[2]
-
Causality: The lone pair of electrons on the nitrogen atom in the piperidine ring can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by heat, light, and the presence of metal ions.
-
Troubleshooting:
-
Activated Carbon Treatment: A simple and often effective solution is to treat a solution of your crude product with activated charcoal. The charcoal adsorbs many colored impurities. Dissolve the hydrochloride salt in a suitable solvent (e.g., ethanol or methanol), add a small amount (1-2% w/w) of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite® to remove the carbon.
-
Recrystallization: This is the definitive method for removing baseline impurities and color. A successful recrystallization will yield a pure, crystalline white solid. See Section 2 for a detailed protocol.
-
Inert Atmosphere: During workup and purification, consider blanketing the reaction and solutions with an inert gas like nitrogen or argon to minimize contact with oxygen.[2]
-
Q2: My NMR spectrum shows broad peaks for the piperidine protons, and the purity by HPLC is lower than expected after an initial aqueous workup. What's happening?
A2: This scenario often points to two potential issues: the presence of both the free base and the hydrochloride salt, or residual water/solvent.
-
Causality: 4-Isopropoxypiperidine is a basic compound. If the acidification step to form the hydrochloride salt is incomplete, or if the product is exposed to basic conditions during workup, you may have a mixture of the free base and the salt. This equilibrium can cause peak broadening in NMR. Furthermore, hydrochloride salts can be hygroscopic, and residual water can also lead to broad signals and affect analytical results.[1]
-
Troubleshooting:
-
Ensure Complete Protonation: During the final step of synthesis or workup, ensure the addition of a sufficient amount of HCl (e.g., as a solution in ethanol, isopropanol, or dioxane) to fully convert the free base to the hydrochloride salt.[3] You can monitor the pH of the solution to ensure it is acidic.
-
Thorough Drying: Dry the product rigorously under high vacuum, possibly with gentle heating (if thermally stable) or in the presence of a drying agent like P₂O₅ in a desiccator.
-
Azeotropic Distillation: To remove water, you can dissolve the crude product in a solvent like toluene and evaporate it under reduced pressure. This process, repeated a few times, can effectively remove residual water.
-
Q3: I'm seeing an extra peak in my HPLC chromatogram that is very close to my main product peak. How do I identify and remove it?
A3: A closely eluting peak often indicates a process-related impurity with a polarity very similar to your target compound.[3] This could be an isomer, a byproduct from a side reaction, or an unreacted starting material.[1][4]
-
Causality: A common impurity could be unreacted 4-hydroxypiperidine if the isopropoxylation reaction was incomplete. Another possibility is a byproduct from the reagents used in the synthesis.[1]
-
Troubleshooting:
-
LC-MS Analysis: The most direct way to identify the impurity is through Liquid Chromatography-Mass Spectrometry (LC-MS), which will provide the molecular weight of the unknown peak.[3]
-
Chromatography Optimization: Fine-tuning your HPLC or flash chromatography conditions is key. For basic compounds like piperidines, adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can significantly improve peak shape and may enhance the resolution between your product and the impurity.[5][6]
-
Derivative Formation: In some cases, derivatizing a small sample (e.g., by acylation) can alter the polarity of the product and impurity differently, allowing for better separation and identification.
-
Section 2: Detailed Purification Protocols & Troubleshooting
This section provides step-by-step guides for the most effective purification techniques for this compound.
Method 1: Recrystallization
Recrystallization is the most powerful technique for purifying solid compounds to high levels, removing both soluble and insoluble impurities.
-
Solvent Selection: The key is to find a solvent or solvent system in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for amine hydrochloride salts include alcohols like isopropanol (IPA) or ethanol.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling to dissolve the solid completely. If it doesn't dissolve fully, add small additional portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add activated charcoal, and reheat to boiling for a few minutes before filtering hot.
-
Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure product.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
| Solvent System (v/v) | Suitability | Expected Outcome |
| Isopropanol (IPA) | Excellent. Good solubility when hot, poor when cold.[3] | High recovery of pure white crystals. |
| Ethanol | Good. Similar properties to IPA. | Effective, but the salt may be slightly more soluble at cold temperatures, potentially reducing yield. |
| IPA / Diethyl Ether | Excellent for Precipitation. | Use if the product is too soluble in pure IPA. Dissolve in minimal hot IPA, then add ether as an anti-solvent until turbidity appears. Cool to crystallize.[3] |
| Acetone | Good for Washing. | The hydrochloride salt is often poorly soluble in acetone, making it a good solvent for washing the filtered crystals to remove more soluble impurities.[3] |
-
Problem: The product "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is too high, or the solution is supersaturated with impurities, depressing the melting point.
-
Solution: Re-heat the mixture to dissolve the oil. Add a bit more solvent to reduce saturation and allow it to cool more slowly.
-
-
Problem: Very low recovery of the product.
-
Cause: Too much solvent was used, or the compound is highly soluble even at low temperatures.
-
Solution: Evaporate some of the solvent from the mother liquor and attempt a second crystallization. For future attempts, use less solvent initially.
-
Method 2: Acid-Base Extraction
This liquid-liquid extraction technique is ideal for an initial cleanup, separating the basic product from any acidic or neutral impurities.[7][8] It relies on the differential solubility of the amine and its protonated salt form.
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Transfer to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[7] Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The protonated amine salt is now in the aqueous layer.[8][9] Drain and collect the bottom aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure all the basic product has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), while stirring until the pH is strongly basic (pH > 10), as confirmed by pH paper.[8] This deprotonates the ammonium salt, regenerating the neutral, water-insoluble free base.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free base back into an organic solvent (e.g., DCM or EtOAc) three times, using about one-third of the aqueous layer's volume for each extraction.[9]
-
Drying and Isolation of Free Base: Combine the organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.
-
Salt Formation: To obtain the final hydrochloride salt, dissolve the purified free base in a suitable solvent (like diethyl ether or isopropanol) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in ether or HCl gas in isopropanol) until precipitation is complete. Collect the solid by filtration.[2]
Method 3: Flash Column Chromatography
When recrystallization fails or when separating impurities of very similar polarity, flash column chromatography is the method of choice. For basic amines, special considerations are required to achieve good separation.
Caption: General workflow for purification by column chromatography.[1]
-
TLC Analysis and Eluent Selection: Before running the column, determine the best solvent system using Thin-Layer Chromatography (TLC). The basic nitrogen of the piperidine will cause significant tailing (streaking) on standard silica gel.
-
Action: To counteract this, add a small amount of a basic modifier, typically 0.5-1% triethylamine (TEA) , to your eluent system.[5][6]
-
Goal: Find a solvent mixture (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes + 1% TEA) that gives your target compound a Retention Factor (Rf) of approximately 0.25-0.35.[5]
-
-
Column Packing: Pack a glass column with silica gel (40-63 µm particle size) using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: It is often best to "dry load" the sample. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: Begin eluting the column with your mobile phase, using positive pressure (from a pump or inert gas) to maintain a steady flow. Collect the eluate in a series of numbered test tubes or flasks.
-
Analysis and Product Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound (as the free base).
-
Salt Formation: Convert the purified free base to the hydrochloride salt as described in the Acid-Base Extraction protocol (Step 8).
| Eluent System (v/v/v) | Polarity | Target Compound Type |
| 90:9:1 Hexane:EtOAc:TEA | Low | For less polar piperidine derivatives. |
| 94:5:1 DCM:MeOH:TEA | Medium | Good starting point for 4-Isopropoxypiperidine. [5] |
| 89:10:1 EtOAc:MeOH:TEA | Medium-High | For more polar piperidine derivatives. |
Section 3: Scale-Up and Stability Considerations
Q4: I have a successful purification protocol at the 1g scale. What are the major challenges I'll face when scaling up to 100g?
A4: Scaling up purification processes is rarely a linear endeavor. New challenges related to hardware, efficiency, and safety emerge.[10][11]
-
Recrystallization Scale-Up:
-
Heat Transfer: Heating and cooling large volumes of solvent is much slower. This can affect crystal size and purity. Use a reactor with good temperature control and agitation.
-
Material Handling: Filtering and washing large quantities of solids is more difficult. Ensure you have appropriately sized filtration equipment.
-
-
Chromatography Scale-Up:
-
Non-Linear Factors: At a larger scale, factors like pressure drop across the column, solvent volume, and flow rates do not scale linearly.[10]
-
Column Packing: Uniformly packing a large-diameter column is critical and challenging. An improperly packed column leads to channeling and poor separation.
-
Cost: The amount of silica gel and solvent required increases dramatically, making chromatography an expensive option at a large scale.[11] It is often reserved for high-value compounds or when other methods fail.
-
Q5: How should I store purified this compound to ensure its long-term stability?
A5: As a hydrochloride salt, the compound is generally more stable than its free base form. However, proper storage is crucial to maintain purity.
-
Recommended Storage: Store the compound at -20°C in a tightly sealed container.[12]
-
Protect from:
-
Moisture: The salt can be hygroscopic. Store in a desiccator or with a desiccant pack.
-
Light: While not always necessary, protecting amine-containing compounds from light is good practice to prevent photochemical degradation.[13][14] Use an amber vial or store the container in the dark.
-
Air (Oxygen): For maximum stability over years, consider flushing the container with an inert gas like argon before sealing.
-
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 11. bio-rad.com [bio-rad.com]
- 12. usbio.net [usbio.net]
- 13. Chemical stability of meperidine hydrochloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for 4-Isopropoxypiperidine hydrochloride
An essential component in contemporary drug discovery, 4-Isopropoxypiperidine hydrochloride serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents.[1][2] Its structure, featuring a piperidine ring functionalized with an isopropoxy group, imparts favorable properties such as enhanced solubility and metabolic stability to target molecules, making it a valuable intermediate in medicinal chemistry.[2]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of this compound. We will delve into common experimental challenges, offering detailed troubleshooting strategies and frequently asked questions (FAQs) to navigate the intricacies of the synthetic process. Our focus is on providing practical, experience-driven advice to ensure procedural success, from initial reaction setup to final product purification and characterization.
Synthetic Overview: A Two-Stage Approach
The most common and efficient synthesis of this compound is typically achieved in two key stages, starting from the commercially available N-Boc-4-hydroxypiperidine.
-
Williamson Ether Synthesis: The hydroxyl group of N-Boc-4-hydroxypiperidine is alkylated using an isopropyl source to form the isopropoxy ether.
-
N-Boc Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions, which concurrently forms the desired hydrochloride salt.
This guide is structured to address potential issues in each of these critical stages.
Caption: Overall synthetic workflow for this compound.
Part 1: Williamson Ether Synthesis - Troubleshooting & FAQs
The Williamson ether synthesis is a robust and well-established SN2 reaction.[3] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[4][5] However, challenges such as competing elimination reactions and incomplete conversions can arise.
Q1: My ether synthesis reaction has a low yield. What are the common causes and how can I fix them?
Low yield is often traced back to one of three areas: incomplete deprotonation of the starting alcohol, a competing elimination (E2) side reaction, or suboptimal reaction conditions.
-
Cause 1: Incomplete Deprotonation. The reaction requires the formation of an alkoxide from N-Boc-4-hydroxypiperidine. This is typically achieved with a strong, non-nucleophilic base like sodium hydride (NaH).[4][6] If the NaH is old or has been improperly stored, its activity may be diminished, leading to incomplete formation of the nucleophile.
-
Solution: Use fresh, high-quality NaH from a recently opened container. Ensure the reaction is performed under anhydrous (dry) conditions, as water will quench the NaH. The choice of an appropriate aprotic solvent like DMF or THF is critical.[6]
-
-
Cause 2: Competing E2 Elimination. The alkyl halide used, typically 2-bromopropane or 2-iodopropane, is a secondary halide. Secondary halides are susceptible to both SN2 (substitution, desired) and E2 (elimination, undesired) reactions.[3][7] The alkoxide is a strong base, which can promote the E2 pathway, leading to the formation of propene gas and unreacted starting material.
-
Solution: Keep the reaction temperature as low as reasonably possible to favor the SN2 pathway, which has a lower activation energy than the E2 pathway. While some protocols suggest room temperature, starting at 0 °C and slowly warming may improve the substitution-to-elimination ratio.
-
-
Cause 3: Suboptimal Conditions. Reaction time and temperature play a crucial role.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a slight increase in temperature may be necessary, but be mindful of promoting the E2 side reaction. Ensure efficient stirring to maintain a homogenous reaction mixture.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | Strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[4] |
| Alkyl Halide | 2-Iodopropane or 2-Bromopropane | Iodide is a better leaving group than bromide, potentially allowing for milder conditions.[7] |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvents that solvate the sodium cation and do not interfere with the base.[6] |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor the SN2 reaction over the competing E2 elimination pathway.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the strong base (NaH) by atmospheric moisture. |
Q2: How do I choose between 2-bromopropane and 2-iodopropane?
Iodide is a better leaving group than bromide, meaning the C-I bond is weaker and breaks more easily. This can lead to faster reaction rates and may allow the reaction to proceed at a lower temperature, which would further suppress the E2 side reaction.[7] However, 2-iodopropane is generally more expensive and can be less stable than 2-bromopropane. For most applications, 2-bromopropane provides a good balance of reactivity and cost.
Caption: Troubleshooting decision tree for the Williamson ether synthesis stage.
Part 2: N-Boc Deprotection & Salt Formation - Troubleshooting & FAQs
The removal of the Boc protecting group is a standard procedure in organic synthesis, typically accomplished under acidic conditions.[8] This step is generally high-yielding and clean, directly producing the desired hydrochloride salt.
Q1: My N-Boc deprotection is incomplete or very slow. What should I do?
Incomplete deprotection is usually a result of insufficient acid strength or concentration.[9]
-
Possible Cause: Insufficient Acid. The standard reagent for this transformation is a solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane.[10] Using a less concentrated solution or an insufficient number of equivalents can lead to a sluggish or incomplete reaction.
-
Solution: Ensure you are using a sufficient excess of HCl. A common protocol involves dissolving the N-Boc protected intermediate in a saturated solution of HCl in dioxane or diethyl ether and stirring at room temperature.[10] Monitor the reaction by TLC until the starting material is fully consumed. For visualization on the TLC plate, a ninhydrin stain can be used to detect the appearance of the deprotected primary/secondary amine product.[9]
-
-
Possible Cause: Reaction Time/Temperature. While most deprotections are complete within 1-4 hours at room temperature, some substrates can be more stubborn.[9][10]
-
Solution: Allow the reaction to stir for a longer period. If it remains stalled, gentle warming (e.g., to 40 °C) can be attempted, but this is often unnecessary.
-
Q2: My final product is difficult to isolate after deprotection. What are the best practices for work-up and purification?
The product of this reaction is an amine salt, which has very different solubility properties compared to the Boc-protected starting material.[9]
-
Isolation Strategy 1: Precipitation. Often, the this compound salt is insoluble in the reaction solvent (e.g., dioxane or diethyl ether) and will precipitate out as a solid.[9][10] This provides a very simple and effective method of isolation.
-
Procedure: Once the reaction is complete, the solid product can be collected by filtration. The collected solid should then be washed with a non-polar solvent (like diethyl ether or hexane) to remove any non-polar organic impurities. The product can then be dried under vacuum.
-
-
Isolation Strategy 2: Aqueous Work-up. If the product does not precipitate, a standard work-up is required.
-
Procedure: The reaction mixture is concentrated under vacuum to remove the solvent and excess HCl. The resulting crude salt can then be purified. Recrystallization from a suitable solvent system (e.g., isopropanol/ether or ethanol/ether) is an excellent method for obtaining high-purity material.
-
Q3: Should I use Trifluoroacetic Acid (TFA) instead of HCl for the deprotection?
TFA (typically 20-50% in dichloromethane, DCM) is another common reagent for Boc deprotection.[9] However, it will form the trifluoroacetate salt. To obtain the desired hydrochloride salt, an additional salt-exchange step would be required. Using HCl in a solvent like dioxane is more efficient as it accomplishes both deprotection and the correct salt formation in a single step.[10]
| Reagent System | Typical Conditions | Work-up/Isolation | Pros | Cons |
| 4M HCl in Dioxane | RT, 1-4 hours | Precipitation & filtration, or evaporation & recrystallization.[9][10] | One step deprotection and salt formation. High yield.[10] | Dioxane is a peroxide-former and has health concerns. |
| HCl (gas) in Ether/MeOH | 0 °C to RT, 1-2 hours | Precipitation & filtration. | Clean reaction, easy isolation if product precipitates. | Requires handling of corrosive HCl gas. |
| TFA in DCM | 0 °C to RT, 1-2 hours | Evaporation, followed by conversion to free base and then formation of HCl salt.[9] | Effective and fast deprotection. | Forms TFA salt, requiring extra steps for HCl salt formation.[9] |
Part 3: Storage and Stability
Q1: How should I store this compound?
As a hydrochloride salt, the compound is a crystalline solid and is generally quite stable. However, proper storage is key to maintaining its purity and integrity over time.
-
Temperature: For long-term storage, it is recommended to keep the material at -20°C as indicated on technical datasheets.[1] For short-term laboratory use, storage at 2-8°C in a refrigerator is also acceptable.
-
Atmosphere: The compound is hygroscopic (tends to absorb moisture from the air). It should be stored in a tightly sealed container in a dry environment, preferably in a desiccator.
-
Light: While not exceptionally light-sensitive, it is good practice to store chemical reagents in amber vials or in a dark location to prevent potential photodegradation over extended periods.[11]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-isopropoxypiperidine
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-hydroxypiperidine (1.0 equiv).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 2-bromopropane (1.5 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction to completion by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-4-isopropoxypiperidine.
Protocol 2: Synthesis of this compound
-
Dissolve N-Boc-4-isopropoxypiperidine (1.0 equiv) in a minimal amount of methanol.
-
Add 4M HCl in 1,4-dioxane (5-10 equiv) and stir the solution at room temperature.[10]
-
Monitor the reaction by TLC (staining with ninhydrin to visualize the amine product). The reaction is typically complete in 1-4 hours.[9]
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to afford the pure product.
References
- 1. usbio.net [usbio.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Side Reactions with 4-Isopropoxypiperidine Hydrochloride
Welcome to the technical support center for 4-Isopropoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side reactions during their experiments with this versatile building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity is crucial for successful outcomes.[1] This resource provides in-depth, field-proven insights to help you overcome common and unexpected challenges.
Frequently Asked Questions (FAQs)
Q: What is the role of the hydrochloride salt in this compound?
A: The hydrochloride salt enhances the stability and shelf-life of the compound, making it less volatile and easier to handle compared to the free base. However, the protonated piperidine nitrogen is not nucleophilic. Therefore, for reactions where the nitrogen atom acts as a nucleophile, such as N-alkylation, the free base must be generated in situ by adding a suitable base.[2][3]
Q: What are the general storage conditions for this compound?
A: It is recommended to store this compound in a cool, dry place, away from incompatible substances such as strong oxidizing agents. The container should be tightly sealed to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.[4]
Q: In which solvents is this compound soluble?
A: As a salt, it has good solubility in polar protic solvents like water and alcohols. Its solubility in common organic solvents used for reactions, such as acetonitrile, DMF, or dichloromethane, may be limited. The free base form of 4-isopropoxypiperidine is expected to be soluble in a wider range of organic solvents.[5][6]
Troubleshooting Guide: Unexpected Side Reactions
Q1: My N-alkylation reaction with this compound is failing or showing very low conversion. What is the likely cause and solution?
Symptom/Observation: You are attempting an N-alkylation reaction using an alkyl halide and this compound, but you observe no product formation or only trace amounts, with the starting material remaining largely unreacted.
Potential Cause: The nitrogen atom in this compound is protonated, forming a non-nucleophilic piperidinium cation. In this state, it cannot participate in nucleophilic substitution reactions like N-alkylation.
Recommended Actions & Solutions:
-
In-situ Free Base Generation: The most common solution is to add a non-nucleophilic base to your reaction mixture to neutralize the hydrochloride and liberate the free amine. The choice of base is critical to avoid side reactions.
-
For standard alkylations: Use bases like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). A slight excess (1.1-1.5 equivalents) is typically sufficient.[2]
-
For sensitive substrates: A milder base like sodium bicarbonate (NaHCO₃) can be used, though it may require longer reaction times or gentle heating.
-
-
Solvent Selection: Ensure your solvent can dissolve both the starting material and the base to a reasonable extent. Polar aprotic solvents like DMF, acetonitrile, or DMSO are often good choices for N-alkylation reactions.
-
Monitoring the Reaction: Use TLC or LC-MS to monitor the reaction progress. If the reaction is sluggish even with a base, consider gentle heating (40-60 °C) to facilitate the reaction.
Q2: I'm observing an unexpected byproduct with a molecular weight of 101.15 g/mol , and my desired product yield is low. What could this be?
Symptom/Observation: During the workup or purification of your reaction, you isolate a more polar byproduct with a mass corresponding to 4-hydroxypiperidine.
Potential Cause: The isopropoxy group is an ether linkage, which can be susceptible to cleavage under certain acidic conditions, especially in the presence of strong nucleophiles like bromide or iodide ions.[7][8][9][10] This is particularly relevant if your reaction is run with heating in the presence of an acid.
Recommended Actions & Solutions:
-
Control Reaction pH: If possible, maintain a neutral or slightly basic pH throughout the reaction. If acidic conditions are required, try to use the mildest possible acid and the lowest effective temperature.
-
Avoid Strong Acidic Conditions with Heat: Prolonged heating in the presence of strong acids like HBr or HI (which can be generated in situ from alkyl bromides or iodides) should be avoided. If your protocol requires such conditions, consider a protecting group strategy for the piperidine nitrogen if the isopropoxy group is essential for your final molecule.
-
Alternative Alkylating Agents: If you are using an alkyl bromide or iodide and suspect acid-catalyzed cleavage, consider switching to an alkyl tosylate or mesylate, which are less likely to generate strongly acidic byproducts.
Reaction Scheme: Ether Cleavage
References
- 1. chemimpex.com [chemimpex.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: Scaling Up 4-Isopropoxypiperidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis and scale-up of 4-isopropoxypiperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this valuable pharmaceutical intermediate from the laboratory bench to the pilot plant. We will move beyond simple procedural lists to explore the underlying chemical principles and address the practical challenges encountered during scale-up, ensuring a safe, efficient, and robust process.
The Synthetic Pathway: A Strategic Overview
The synthesis of this compound is most robustly achieved through a three-step sequence. This pathway is designed to manage the reactivity of the piperidine nitrogen and ensure a clean, high-yielding etherification. The core strategy involves:
-
Nitrogen Protection: The secondary amine of the starting material, 4-hydroxypiperidine, is protected to prevent it from acting as a competing nucleophile in the subsequent etherification step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its clean removal under acidic conditions.[1]
-
Williamson Ether Synthesis: This classic SN2 reaction forms the desired isopropoxy ether linkage. The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated by a strong base to form a potent nucleophile (an alkoxide), which then displaces a halide from an isopropyl electrophile.[2][3]
-
Deprotection and Salt Formation: The Boc group is removed using a strong acid, typically hydrochloric acid. This step simultaneously liberates the piperidine nitrogen and forms the desired hydrochloride salt, which often aids in purification and improves the final product's stability and handling characteristics.[4][5]
The entire workflow can be visualized as follows:
Caption: Overall synthetic workflow for 4-isopropoxypiperidine HCl.
Experimental Protocols and Scale-Up Considerations
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
Lab Scale (10 g)
-
Setup: To a 500 mL round-bottom flask, add 4-hydroxypiperidine (10.0 g, 98.9 mmol) and dichloromethane (DCM, 150 mL).
-
Base Addition: Add an aqueous solution of sodium bicarbonate (1 M, 150 mL).
-
Reagent Addition: While stirring vigorously, add di-tert-butyl dicarbonate ((Boc)₂O, 21.6 g, 98.9 mmol) portion-wise over 15 minutes.
-
Reaction: Stir the biphasic mixture at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a white solid or oil. The product is often used without further purification.[1]
Pilot Plant Scale-Up Considerations:
-
Mixing: Vigorous agitation is critical to ensure sufficient interfacial area in the biphasic system. Baffled reactors with pitched-blade or hydrofoil impellers are recommended over simple anchor stirrers.
-
Off-Gassing: The reaction generates CO₂ gas. The reactor must be properly vented to avoid pressure buildup.
-
Phase Separation: On a large scale, phase separation can be slow. Allow adequate time for the layers to settle before separation. The quality of the separation can be visually monitored in glass-lined reactors.
Protocol 2: Williamson Ether Synthesis
Lab Scale (20 g)
-
Setup: To a flame-dried 1 L three-neck flask under an inert atmosphere (Nitrogen or Argon), add a dispersion of sodium hydride (NaH, 60% in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of N-Boc-4-hydroxypiperidine (20.1 g, 100 mmol) in anhydrous THF (100 mL) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. Hydrogen gas will evolve.
-
Alkoxide Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases.
-
Alkylation: Add 2-bromopropane (14.8 g, 120 mmol) dropwise. Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. Monitor completion by TLC or LC-MS.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water until gas evolution stops.
-
Workup: Add more water (200 mL) and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-4-isopropoxypiperidine.
Pilot Plant Scale-Up Considerations:
-
Safety: Sodium hydride is highly reactive and pyrophoric.[6] All handling must be done under an inert atmosphere by trained personnel. Mineral oil from the NaH dispersion can be washed away with dry hexanes before use, but this adds an extra filtration step that must be performed with extreme care.
-
Heat Management: The initial deprotonation is highly exothermic. The addition rate of the alcohol solution must be strictly controlled by the reactor's cooling capacity. A preliminary reaction calorimetry (RC1) study is highly recommended to determine the heat of reaction and ensure safe operating limits.[7]
-
Hydrogen Evolution: The reaction produces a significant volume of flammable hydrogen gas. The reactor's off-gas must be safely vented to a scrubber or an area with no ignition sources.
-
Solvent Choice: While THF is common, its lower boiling point can be a limitation. Dimethylformamide (DMF) can also be used and may lead to faster reaction times, but it is harder to remove during workup.
Protocol 3: N-Boc Deprotection and Salt Formation
Lab Scale (24 g)
-
Setup: Dissolve N-Boc-4-isopropoxypiperidine (24.3 g, 100 mmol) in methanol (50 mL) in a 250 mL flask.
-
Acid Addition: Cool the solution to 0 °C. Slowly add a 4M solution of HCl in 1,4-dioxane (50 mL, 200 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The product will often precipitate as a white solid.[4] Monitor completion by TLC or LC-MS.
-
Isolation: If a precipitate forms, collect the solid by filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or MTBE to remove organic byproducts.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield this compound.
Pilot Plant Scale-Up Considerations:
-
Material Compatibility: Concentrated HCl is corrosive. Glass-lined or Hastelloy reactors are required.[8]
-
Precipitation and Filtration: The precipitation of the product can be controlled by temperature and addition rate. On a large scale, ensuring the product doesn't form a thick, unfilterable slurry is key. The choice of filtration equipment (e.g., Nutsche filter-dryer) is important for efficient isolation and drying.
-
Byproduct Removal: The primary byproducts are tert-butanol and isobutylene from the cleaved Boc group. These are volatile and typically removed during solvent evaporation or vacuum drying.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Step 1: N-Protection
-
Q: My protection reaction is incomplete, even after 18 hours. What's wrong?
-
A: This is often due to insufficient mixing or hydrolysis of the (Boc)₂O. Ensure your agitator is creating a good vortex to maximize the surface area between the aqueous and organic phases. If the (Boc)₂O is old, its potency may be reduced; consider adding a slight excess (1.05-1.10 equivalents).
-
Step 2: Williamson Ether Synthesis
-
Q: The yield of my ether is low, and I've isolated unreacted starting material and an alkene byproduct. Why?
-
A: This classic issue points towards a competition between the desired SN2 reaction and an E2 elimination side reaction.[9] The alkoxide you form is a strong base as well as a good nucleophile. When it reacts with a secondary halide like 2-bromopropane, it can either substitute the bromine (SN2) or eliminate HBr to form propene (E2).
-
Solutions:
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable rate. Higher temperatures favor elimination.
-
Choice of Halide: Iodides are better leaving groups than bromides, allowing for lower reaction temperatures. Consider using 2-iodopropane instead of 2-bromopropane.
-
Incomplete Deprotonation: If the initial deprotonation with NaH was incomplete, you will have unreacted starting material. Ensure your NaH is fresh and that you allow sufficient time for hydrogen evolution to complete before adding the alkyl halide.
-
-
Caption: Troubleshooting logic for low yield in the etherification step.
-
Q: The reaction mixture turned brown/black during heating. Is this a problem?
-
A: Some discoloration is common, especially if using DMF as a solvent or if trace impurities are present. However, significant darkening could indicate decomposition. This can be caused by excessive heat or the presence of oxygen. Ensure your inert atmosphere is robust and that the reactor's heating mantle is providing even, controlled heating without localized hot spots.
-
Step 3: Deprotection & Salt Formation
-
Q: My deprotection reaction is sluggish or incomplete.
-
A: The most common cause is the presence of water, which can neutralize the acid.[10] Ensure your starting material and solvents are as anhydrous as possible. You can also increase the equivalents of HCl (from 4-5 to 10) or extend the reaction time. Gentle warming (to 30-40 °C) can also accelerate the reaction, but should be done cautiously.[11]
-
-
Q: The final product is a sticky oil instead of a crystalline solid. How can I isolate it?
-
A: This indicates the presence of impurities or residual solvent that are inhibiting crystallization.
-
Solutions:
-
Trituration: Try dissolving the oil in a minimal amount of a polar solvent (like isopropanol) and then slowly adding a large excess of a non-polar solvent (like MTBE or heptane) with vigorous stirring. This will often cause the hydrochloride salt to precipitate.
-
Re-dissolve and Evaporate: Dissolve the oil completely in methanol and re-concentrate it on a rotary evaporator. This can sometimes remove stubborn residual solvents.
-
Purity Check: If the above fails, the issue is likely purity. Analyze the oil by NMR or LC-MS to identify the impurities. An extra purification step on the N-Boc protected intermediate may be necessary.
-
-
Pilot Plant Scale-Up FAQ
-
Q: How do we transition from a lab magnetic stirrer to a pilot plant agitator?
-
A: This is a critical chemical engineering challenge. Direct RPM correlation is not possible. The goal is to replicate the mixing efficiency (e.g., turnover rate, power per unit volume). For the biphasic protection step and the slurry-based Williamson ether synthesis, a pitched-blade turbine or hydrofoil impeller is generally superior to an anchor or paddle stirrer as it provides better axial (top-to-bottom) flow, preventing solids from settling and improving mass transfer.[7]
-
Caption: Key differences in operational parameters from lab to pilot scale.
-
Q: What are the primary safety hazards to consider during scale-up?
-
A: The top three hazards for this process are:
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. It must be handled in an inert, dry environment. Large-scale quenching operations must be meticulously planned and executed.[6]
-
Hydrogen Gas Evolution: The deprotonation and quenching steps produce large volumes of flammable hydrogen. The reactor must be grounded to prevent static discharge, and the off-gas system must prevent the formation of an explosive atmosphere.[12]
-
Corrosive Reagents: Concentrated HCl solutions are highly corrosive. Appropriate personal protective equipment (PPE) is mandatory, and all equipment must be constructed from compatible materials.[13][14]
-
-
-
Q: My final product purity is lower at the pilot scale than in the lab. Why?
-
A: Minor impurities that were insignificant at the lab scale can become major issues during scale-up.[7] This is often due to less efficient heat and mass transfer. Localized "hot spots" in the reactor can increase the rate of side reactions, like the E2 elimination. Inefficient mixing can create areas of high reagent concentration, also leading to byproduct formation. A thorough impurity profile analysis and a review of the pilot plant's mixing and heating parameters are necessary.
-
Data Tables for Quick Reference
Table 1: Typical Reagent Stoichiometry
| Step | Reagent | Lab Scale (Equivalents) | Pilot Scale (Equivalents) | Rationale for Change |
| Protection | (Boc)₂O | 1.0 - 1.05 | 1.02 - 1.05 | Minimal excess to ensure full conversion and drive reaction. |
| Etherification | NaH | 1.1 - 1.2 | 1.05 - 1.15 | Tighter control to minimize excess base and reduce quench severity. |
| Etherification | 2-Bromopropane | 1.2 - 1.5 | 1.1 - 1.3 | Reduce excess of a volatile reagent for cost and environmental reasons. |
| Deprotection | HCl | 2.0 - 4.0 | 2.5 - 5.0 | May need slightly more acid to overcome any moisture in a larger system. |
Table 2: Solvent Selection Guide
| Step | Primary Solvent | Alternative(s) | Key Considerations |
| Protection | Dichloromethane (DCM) | Ethyl Acetate | DCM provides excellent solubility; Ethyl Acetate is a "greener" alternative but may require longer reaction times. |
| Etherification | Tetrahydrofuran (THF) | DMF, 2-MeTHF | THF is standard. DMF allows higher temperatures but is a high-boiling solvent. 2-MeTHF is a good, greener alternative to THF. |
| Deprotection | 1,4-Dioxane / Methanol | Isopropanol (IPA) | Dioxane is common but has safety concerns. A solution of HCl in IPA is a frequent industrial choice. |
References
- 1. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. chemos.de [chemos.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. nj.gov [nj.gov]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com [carlroth.com]
Degradation pathways of 4-Isopropoxypiperidine hydrochloride under experimental conditions
Technical Support Center: 4-Isopropoxypiperidine Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Here, we provide troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent. What could be the cause?
A1: Inconsistent analytical results, such as a decreasing peak area in chromatographic analyses over time, often suggest compound degradation.[1] this compound, while generally stable, can degrade under specific experimental or storage conditions.[2] The piperidine ring is susceptible to oxidation, and the overall stability can be influenced by pH, temperature, and light exposure.[1][3][4] To diagnose this, it is crucial to first establish the stability of the compound under your specific analytical and storage conditions. A forced degradation study is a highly recommended tool for systematically identifying potential degradation pathways.[1][5]
Q2: What are the most probable degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in public literature, we can infer likely pathways based on the chemical structure and known degradation patterns of related piperidine compounds.[1] The primary sites for degradation are the piperidine ring's nitrogen and adjacent carbons, and potentially the isopropoxy group under harsh conditions.
The most likely degradation pathways include:
-
Oxidation: The secondary amine of the piperidine ring is a prime target for oxidation.[1] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or intentional addition of oxidizing agents. Potential products include the corresponding N-oxide, hydroxylamines, or ring-opened products. Studies on piperidine itself show that oxidation can lead to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine) and even ring cleavage.[3][4][6]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation, often through free radical mechanisms.[1] Photolysis of piperidine in the presence of nitrites has been shown to produce N-nitrosamines.[7]
-
Thermal Degradation: Elevated temperatures can promote various degradation reactions. While this compound does not have groups prone to simple decarboxylation, high heat can lead to more complex decomposition pathways.[1][8]
-
Acid/Base Hydrolysis: The ether linkage of the isopropoxy group is generally stable to hydrolysis. However, under extreme pH and temperature conditions, cleavage could occur, yielding 4-hydroxypiperidine and isopropanol. The stability of related compounds has been shown to be pH-dependent.[9][10]
The following diagram illustrates a hypothetical oxidative degradation pathway for the piperidine ring, based on known mechanisms.[3][4][11]
Caption: Hypothetical oxidative pathway of 4-Isopropoxypiperidine.
Troubleshooting Guide
Issue 1: Appearance of Unknown Peaks in My Chromatogram
You are running a stability study or a reaction using this compound and observe new, unidentified peaks in your HPLC or GC analysis.
Causality: The appearance of new peaks is a strong indicator of degradation or the formation of byproducts. The identity of these new peaks will depend on the specific stressor (e.g., heat, light, oxidant, pH).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unknown chromatographic peaks.
Step-by-Step Guidance:
-
Analyze a Control: First, analyze a freshly prepared solution of a trusted batch of this compound. If the unknown peaks are absent, it confirms that the issue arises from your experimental or storage conditions. If they are present, the starting material may contain impurities.
-
Conduct a Forced Degradation Study: To systematically identify the source of degradation, perform a forced degradation study.[5][12] This involves subjecting the compound to various stress conditions to intentionally induce degradation and identify the resulting products. A detailed protocol is provided in the next section.
-
Characterize Degradants: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks.[13][14] This information is critical for proposing the structures of the degradation products.
-
Modify Conditions: Once the degradation pathway is understood (e.g., oxidative), you can take steps to mitigate it, such as degassing solvents, adding antioxidants, protecting samples from light, or controlling the temperature.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions, consistent with ICH guidelines.[12]
Objective: To intentionally degrade this compound to identify potential degradation products and understand its stability profile.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.[15]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[14][16]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[17]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC with UV Detector | Standard, reliable detection for compounds with some UV absorbance.[18][19] |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for polar and moderately non-polar compounds.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and is compatible with MS detection. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Elution | Gradient | A gradient elution (e.g., 5% to 95% B over 20 minutes) is recommended to ensure separation of the parent compound from potential degradants with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Piperidine derivatives often lack a strong chromophore; low UV wavelengths are typically required for detection.[18] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration. |
Data Summary
The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.
| Stress Condition | Incubation Time (hours) | % Assay of Parent Compound | % Total Impurities | Major Degradant Peak (RT, min) |
| Control (Unstressed) | 24 | 99.8 | 0.2 | - |
| 1 M HCl, 60°C | 24 | 95.2 | 4.8 | 3.5 |
| 1 M NaOH, RT | 8 | 88.5 | 11.5 | 4.2, 5.1 |
| 3% H₂O₂, RT | 24 | 75.3 | 24.7 | 6.8 |
| Heat (80°C, solid) | 48 | 98.9 | 1.1 | - |
| Photolytic (ICH Q1B) | - | 96.1 | 3.9 | 7.2 |
This data suggests that this compound is most susceptible to oxidative degradation and, to a lesser extent, basic hydrolysis. It appears relatively stable under acidic, thermal, and photolytic stress.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 12. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Compounds Derived from 4-Isopropoxypiperidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of compounds derived from the versatile scaffold, 4-isopropoxypiperidine hydrochloride. The piperidine moiety is a cornerstone in medicinal chemistry, and optimizing the in vivo performance of its derivatives is critical for therapeutic success.[1][2] This resource is designed to provide actionable insights and robust experimental protocols to navigate the complexities of drug absorption and metabolism.
I. Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of our 4-isopropoxypiperidine-derived compound after oral dosing in rodents. What are the likely culprits?
A1: Low and variable oral bioavailability is a common hurdle in early drug development.[3] For piperidine-containing molecules, the primary factors to investigate are:
-
Poor Aqueous Solubility: While the hydrochloride salt form enhances water solubility, the free base, which is liberated in the neutral to alkaline pH of the intestines, may have low solubility, limiting its dissolution and subsequent absorption.[4][5]
-
Low Intestinal Permeability: The compound may not efficiently traverse the intestinal epithelium to reach systemic circulation. This is particularly true for molecules that deviate from Lipinski's "Rule of Five."[6]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it can distribute throughout the body.[3][7] Cytochrome P450 enzymes, particularly CYP2D6, are known to metabolize piperidine-containing structures.[8]
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the gastrointestinal lumen, thereby reducing net absorption.[3][7]
Q2: What are the essential first steps to diagnose the cause of poor bioavailability for my compound?
A2: A systematic, data-driven approach is key. We recommend the following initial in vitro assessments:
-
pH-Solubility Profile: Determine the equilibrium solubility of your compound in buffers mimicking gastric (pH ~1.2-2.5) and intestinal (pH ~6.5-7.5) conditions.[4] This will immediately tell you if dissolution is a major rate-limiting step.
-
LogP/LogD Measurement: Quantifying the lipophilicity of your compound is crucial. A LogP between 1 and 3 is often considered a good balance for membrane permeability and aqueous solubility.[6]
-
Caco-2 Permeability Assay: This in vitro model using human colon adenocarcinoma cells is the industry standard for predicting intestinal permeability and identifying potential P-gp substrates.
-
Metabolic Stability in Liver Microsomes: Assessing the stability of your compound in the presence of liver microsomes provides a preliminary indication of its susceptibility to first-pass metabolism.[7]
Q3: The isopropoxy group on our piperidine derivative was intended to improve solubility. Could it be negatively impacting bioavailability?
A3: While the isopropoxy group can enhance solubility and reactivity, its impact on bioavailability is multifaceted.[9][10] It increases the lipophilicity of the molecule, which could improve membrane permeability up to a certain point. However, excessive lipophilicity can lead to poor aqueous solubility of the free base. Additionally, the isopropoxy group could potentially be a site for metabolic activity, leading to first-pass clearance. Therefore, its overall effect must be empirically determined.
II. Troubleshooting Guides & Experimental Protocols
This section provides detailed strategies and step-by-step protocols to address specific bioavailability challenges identified from your initial investigations.
Issue 1: Dissolution-Limited Absorption
If your compound exhibits low solubility in simulated intestinal fluids, the following formulation strategies can significantly improve its dissolution rate.
Strategy A: Particle Size Reduction (Micronization)
Causality: Reducing the particle size of a drug increases its surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[11][12][13]
Experimental Protocol: Jet Milling for Micronization [3]
-
Material Preparation: Ensure your compound is in a dry, crystalline form.
-
Milling Parameters: Using a spiral jet mill, optimize the grinding pressure, feed rate, and classifier speed to target a particle size distribution of 1-10 µm.
-
Characterization:
-
Particle Size Analysis: Use laser diffraction to confirm the particle size distribution.
-
Solid-State Analysis: Employ X-ray Powder Diffraction (XRPD) to ensure that the milling process has not induced an amorphous state, which could affect stability.
-
Dissolution Testing: Compare the dissolution rate of the micronized material to the unmilled material in simulated intestinal fluid.
-
Strategy B: Amorphous Solid Dispersions (ASDs)
Causality: Dispersing the drug in its high-energy, amorphous state within a polymer matrix can lead to a significant increase in its apparent solubility and dissolution rate.[6][14]
Experimental Protocol: Preparation of an ASD by Solvent Evaporation [15]
-
Polymer and Solvent Selection: Select a suitable polymer (e.g., PVP, HPMC, Soluplus®) based on drug-polymer miscibility studies. Identify a common solvent that can dissolve both your compound and the chosen polymer.
-
Dissolution: Dissolve your compound and the polymer in the solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Use a rotary evaporator to remove the solvent, forming a thin film.
-
Drying: Dry the film in a vacuum oven to remove any residual solvent.
-
Milling: Mill the resulting solid into a fine powder.
-
Characterization:
-
Amorphous State Confirmation: Use Differential Scanning Calorimetry (DSC) and XRPD to confirm the absence of crystallinity.
-
Dissolution Performance: Evaluate the dissolution profile of the ASD in biorelevant media (e.g., FaSSIF, FeSSIF) to assess its robustness against in-vivo precipitation.[15]
-
Strategy C: Lipid-Based Formulations
Causality: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can present the drug in a solubilized state within the GI tract, forming fine oil-in-water emulsions that enhance both solubility and absorption.[6][13][16] These systems can also facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[17][18]
Experimental Protocol: Screening of SEDDS Formulations
-
Excipient Screening: Determine the solubility of your compound in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the excipient ratios that form stable emulsions upon dilution with an aqueous medium.
-
Droplet Size Analysis: Characterize the droplet size of the resulting emulsions using dynamic light scattering. Nano-sized droplets are generally preferred for optimal absorption.
-
In Vitro Dissolution and Digestion: Evaluate the drug release from the SEDDS formulation under conditions that simulate GI transit and digestion.
Issue 2: Permeability-Limited Absorption
If your compound shows low permeability in Caco-2 assays, consider the following chemical modification strategy.
Strategy: Prodrug Synthesis
Causality: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[19][20][21] By masking polar functional groups, a prodrug can exhibit increased lipophilicity and enhanced membrane permeability.[22]
Experimental Protocol: Ester Prodrug Synthesis and Evaluation [3]
-
Synthetic Route: If your parent molecule contains a suitable handle (e.g., a hydroxyl group), synthesize an ester prodrug by reacting it with an appropriate carboxylic acid.
-
Structural Confirmation: Confirm the structure of the newly synthesized prodrug using NMR and mass spectrometry.
-
In Vitro Stability: Assess the stability of the prodrug in simulated gastric and intestinal fluids, as well as in the presence of esterases, to ensure it will release the parent drug at an appropriate rate.
-
Permeability Assessment: Evaluate the permeability of the prodrug using a Caco-2 assay and compare it to the parent drug.
-
In Vivo Pharmacokinetics: Conduct pharmacokinetic studies in an animal model to compare the oral bioavailability of the prodrug to that of the parent drug.
Issue 3: High First-Pass Metabolism
If your compound demonstrates high clearance in liver microsome stability assays, consider these approaches.
Strategy A: Co-administration with a Metabolic Inhibitor
Causality: Co-dosing your compound with a known inhibitor of the primary metabolizing enzymes can help to saturate or block the metabolic pathway, thereby increasing the amount of parent drug that reaches systemic circulation. For example, piperine, an alkaloid from black pepper, is a known inhibitor of several drug-metabolizing enzymes.[23]
Experimental Protocol: In Vivo Study with a CYP Inhibitor
-
Identify the Metabolizing Enzyme(s): Use specific chemical inhibitors or recombinant enzymes to identify the primary CYP isoforms responsible for the metabolism of your compound.
-
Select an Appropriate Inhibitor: Choose a selective inhibitor for the identified enzyme(s) that is suitable for in vivo use.
-
In Vivo Pharmacokinetic Study:
-
Dose one group of animals with your compound alone.
-
Dose a second group with the inhibitor, followed by your compound after an appropriate pre-treatment time.
-
Collect plasma samples at various time points and analyze for the concentration of your compound.
-
A significant increase in the AUC (Area Under the Curve) in the inhibitor-treated group would confirm that first-pass metabolism is a major contributor to poor bioavailability.
-
Strategy B: Nanoparticle-Based Delivery Systems
Causality: Encapsulating your drug within nanoparticles can protect it from premature degradation and metabolism in the GI tract and liver.[17][24][25] Nanoparticles can also be surface-modified to target specific areas of the GI tract or to enhance uptake by intestinal cells.[26]
Experimental Protocol: Formulation of Polymeric Nanoparticles
-
Polymer Selection: Choose a biodegradable and biocompatible polymer such as PLGA (poly(lactic-co-glycolic acid)).
-
Nanoparticle Formulation: Use a method like nanoprecipitation or emulsion-solvent evaporation to encapsulate your drug within the polymer.
-
Characterization:
-
Size and Zeta Potential: Determine the particle size and surface charge using dynamic light scattering.
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of drug successfully incorporated into the nanoparticles.
-
-
In Vitro Release Study: Measure the rate of drug release from the nanoparticles in simulated GI fluids.
-
In Vivo Evaluation: Compare the pharmacokinetic profile of the nanoparticle formulation to that of a simple solution of your compound after oral administration in an animal model.
III. Data Summary and Visualization
Table 1: Common Formulation Strategies for Bioavailability Enhancement
| Strategy | Principle | Key Advantages | Potential Challenges |
| Particle Size Reduction | Increases surface area for dissolution.[15] | Simple and widely applicable. | Can lead to particle aggregation. |
| Amorphous Solid Dispersions | Increases apparent solubility and dissolution rate.[6] | Significant solubility enhancement. | Physical instability (recrystallization). |
| Lipid-Based Formulations | Solubilizes the drug in a lipid vehicle.[16][18] | Can improve both solubility and permeability; may bypass first-pass metabolism.[17][18] | Requires careful selection of excipients; potential for GI side effects.[15] |
| Prodrugs | Increases lipophilicity and membrane permeability.[19][20] | Can overcome permeability barriers. | Requires efficient in vivo conversion to the active drug. |
| Nanoparticles | Protects the drug from degradation and can enhance uptake.[17][24] | Controlled release and potential for targeting.[26] | Complex manufacturing and characterization. |
Diagram 1: Troubleshooting Workflow for Low Oral Bioavailability
Caption: A decision tree to identify the rate-limiting step for oral absorption.
Diagram 2: Experimental Workflow for Prodrug Evaluation
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Absolute oral bioavailability of traxoprodil in cytochrome P450 2D6 extensive and poor metabolisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 19. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 22. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dovepress.com [dovepress.com]
- 25. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rroij.com [rroij.com]
Validation & Comparative
A Technical Guide to 4-Isopropoxypiperidine Hydrochloride: A Comparative Analysis in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and the basicity of the nitrogen atom allow it to interact with a multitude of biological targets, making it a valuable building block in drug discovery.[1][2] The functionalization of the piperidine ring at various positions, particularly the 4-position, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, solubility, and metabolic stability. This guide provides a detailed comparison of 4-isopropoxypiperidine hydrochloride with other key piperidine derivatives, offering insights into its synthetic utility and performance based on available data and established chemical principles.
Physicochemical Properties: A Comparative Overview
The reactivity and utility of a piperidine derivative in a synthetic route are heavily influenced by its fundamental physicochemical properties. The substituent at the 4-position can exert significant electronic and steric effects, altering the nucleophilicity of the piperidine nitrogen and the overall properties of the molecule.
| Compound | Structure | pKa (Predicted/Experimental) | logP (Predicted/Experimental) | Molecular Weight ( g/mol ) | Key Features |
| This compound | ![]() | 9.89 (Predicted)[3] | - | 179.69[4][5] | Increased lipophilicity compared to 4-hydroxypiperidine; bulky isopropoxy group can influence steric interactions. |
| 4-Hydroxypiperidine | ![]() | 10.74 (Experimental)[1] / 14.94 (Predicted)[6][7] | -0.21 (Experimental)[1] / -0.35 (Experimental)[6][7] | 101.15[6][7] | Polar hydroxyl group allows for hydrogen bonding; can act as a nucleophile or be a site for further functionalization. |
| 4-Methoxypiperidine | ![]() | 9.9 (Predicted) | 0.1 (Predicted) | 115.17 | Intermediate lipophilicity; less sterically hindered than the isopropoxy derivative. |
| Piperidine | ![]() | 11.12 (Experimental) | 0.84 (Experimental) | 85.15 | Unsubstituted parent compound; serves as a baseline for nucleophilicity and steric hindrance. |
Causality Behind the Properties:
-
pKa and Nucleophilicity: The pKa of the piperidine nitrogen is a crucial indicator of its basicity and, consequently, its nucleophilicity. The electron-donating nature of the alkyl groups in the alkoxy substituents (methoxy and isopropoxy) might be expected to slightly increase the electron density on the nitrogen compared to the more electron-withdrawing hydroxyl group, though this effect is often minimal. The parent piperidine, lacking any substituent effects at the 4-position, exhibits the highest basicity. In reactions where the piperidine acts as a nucleophile, a higher pKa generally correlates with increased reactivity.
-
Lipophilicity (logP): The isopropoxy group significantly increases the lipophilicity of the piperidine scaffold compared to the hydroxyl and methoxy groups. This property is critical in drug design, as it influences membrane permeability and can impact a compound's pharmacokinetic profile. In synthesis, higher lipophilicity can affect solubility in different reaction solvents.
-
Steric Hindrance: The bulky isopropoxy group can introduce steric hindrance around the piperidine ring. This can influence the rate and outcome of reactions, particularly those sensitive to steric bulk at the nucleophilic nitrogen or at the 4-position.
Synthesis of this compound
The most common and practical approach to the synthesis of 4-isopropoxypiperidine is through the Williamson ether synthesis, starting from the readily available 4-hydroxypiperidine.[8][9][10][11][12]
Figure 1: Synthetic pathway to this compound.
Experimental Protocol: Williamson Ether Synthesis of N-Boc-4-isopropoxypiperidine
-
Protection of 4-hydroxypiperidine: 4-Hydroxypiperidine is first protected with a suitable protecting group, commonly a tert-butyloxycarbonyl (Boc) group, to prevent N-alkylation in the subsequent step. This is typically achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or potassium carbonate.[13]
-
Formation of the Alkoxide: The N-Boc-4-hydroxypiperidine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming the corresponding sodium alkoxide.[8]
-
Nucleophilic Substitution: An isopropyl halide, typically 2-iodopropane or 2-bromopropane, is added to the reaction mixture. The reaction is then stirred, often at room temperature or with gentle heating, to facilitate the Sₙ2 reaction, yielding N-Boc-4-isopropoxypiperidine.[9][10]
-
Deprotection and Salt Formation: The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether.[14] This step simultaneously forms the desired this compound salt, which can often be isolated by filtration.
Comparative Performance in Key Synthetic Transformations
While direct, side-by-side comparative studies with quantitative yield data are not extensively published, we can infer the relative performance of this compound and its analogs in common synthetic reactions based on established chemical principles and isolated examples from the literature.
N-Alkylation
N-alkylation is a fundamental transformation for introducing substituents on the piperidine nitrogen. The reaction typically involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide or a similar electrophile.
Figure 2: General scheme for N-alkylation of piperidines.
Discussion of Reactivity:
-
Nucleophilicity: The rate of N-alkylation is directly related to the nucleophilicity of the piperidine nitrogen. Based on pKa values, unsubstituted piperidine would be the most reactive, followed by the alkoxy-substituted derivatives, with 4-hydroxypiperidine potentially being slightly less reactive due to the electron-withdrawing nature of the hydroxyl group.
-
Steric Effects: The isopropoxy group is the most sterically demanding of the substituents considered. While the substituent is at the 4-position and thus relatively remote from the nitrogen, it can influence the overall conformational preferences of the piperidine ring, which might have a subtle impact on the accessibility of the nitrogen lone pair. In cases where the alkylating agent is also bulky, the steric hindrance from the isopropoxy group could lead to slower reaction rates compared to less hindered derivatives like 4-methoxypiperidine or piperidine itself.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of the piperidine derivative (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 2.0 eq).
-
Add the alkyl halide (1.1 eq) and stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[15]
Figure 3: Key components of the Buchwald-Hartwig amination.
Discussion of Reactivity:
-
Electronic Effects: The electronic nature of the piperidine substituent can influence the rate of the reductive elimination step in the catalytic cycle. However, given the relatively minor electronic differences between the 4-substituents , this effect is likely to be less pronounced than steric factors.
-
Steric Effects: The steric bulk of the piperidine derivative can impact the coordination to the palladium center. While the 4-isopropoxy group is not directly adjacent to the nitrogen, its size could influence the overall steric profile of the nucleophile, potentially affecting the reaction rate compared to the smaller 4-methoxy or unsubstituted piperidines. In a comparative study on the piperidination of halopyridines, good yields were obtained with the simple Pd(OAc)₂/BINAP system.[16] While this study did not include 4-isopropoxypiperidine, it demonstrates the general feasibility of using substituted piperidines in such couplings. The choice of a bulky, electron-rich phosphine ligand, such as XPhos or RuPhos, is often crucial for achieving high yields, especially with less reactive aryl chlorides.[17]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation [17]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add the aryl halide (1.0 eq) and the piperidine derivative (1.2 eq), followed by an anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[18][19]
Figure 4: The two-step process of reductive amination.
Discussion of Reactivity:
-
Iminium Ion Formation: The initial step of reductive amination is the formation of an iminium ion from the reaction of the piperidine with a carbonyl compound. The rate of this step is influenced by the nucleophilicity of the amine. As discussed for N-alkylation, piperidine itself is expected to be the most reactive, with the substituted derivatives showing slightly reduced reactivity.
-
Reduction Step: The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound. The nature of the 4-substituent on the piperidine ring is unlikely to have a significant direct impact on the reduction step itself. However, the overall yield can be affected by the equilibrium of iminium ion formation.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq) and the piperidine derivative (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a dehydrating agent such as magnesium sulfate if necessary.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Applications in Medicinal Chemistry: A Case Study Approach
The choice of a specific 4-substituted piperidine is often dictated by the structure-activity relationship (SAR) of a particular drug target.
-
GlyT1 Inhibitors: In the development of glycine transporter 1 (GlyT1) inhibitors for the potential treatment of schizophrenia, various piperidine and piperazine derivatives have been explored.[20][21][22][23][24] The nature of the substituent at the 4-position can significantly impact potency and selectivity. While specific examples directly comparing 4-isopropoxy with other 4-alkoxy derivatives are scarce, the exploration of such analogs suggests that modulating the size and lipophilicity of this group is a key strategy in optimizing ligand-receptor interactions.
-
c-Met Inhibitors: The c-Met receptor tyrosine kinase is a target in cancer therapy. Anilinopyrimidine-based inhibitors often incorporate a piperidine moiety to enhance solubility and modulate pharmacokinetic properties.[25][26][27][28][29] The use of 4-alkoxypiperidines in this context allows for the exploration of a specific vector space within the binding pocket, where the alkoxy group can form favorable interactions or displace water molecules.
-
M1 Receptor Agonists: Muscarinic M1 receptor agonists are being investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[30][31][32][33][34] The SAR of these compounds often reveals a high sensitivity to the nature of the substituents on the piperidine ring, with small changes leading to significant differences in activity and selectivity.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. Its key distinguishing feature compared to other 4-substituted piperidines is the increased lipophilicity and steric bulk conferred by the isopropoxy group. While this may lead to slightly attenuated reactivity in some nucleophilic reactions compared to less hindered analogs, it offers a crucial tool for modulating the physicochemical properties of target molecules in drug discovery. The choice between 4-isopropoxypiperidine and other derivatives like 4-hydroxypiperidine or 4-methoxypiperidine will ultimately depend on the specific synthetic goals and the desired properties of the final compound. A thorough understanding of the interplay between the steric and electronic effects of the 4-substituent is paramount for the rational design of efficient synthetic routes and the development of novel therapeutic agents.
References
- 1. 4-Hydroxypiperidine: Properties, Uses, Safety Data & Supplier in China | High Purity 4-Hydroxypiperidine for Research & Industrial Applications [chemheterocycles.com]
- 2. CAS: 1097146-30-9 | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. 1097146-30-9 | 4-Isopropoxy-piperidine hydrochloride - Capot Chemical [capotchem.com]
- 5. capotchem.com [capotchem.com]
- 6. 4-Hydroxypiperidine CAS#: 5382-16-1 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Synthesis [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 14. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 19. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 20. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Methodologies for 4-Isopropoxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Alkoxypiperidine Scaffold
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile template for diverse pharmacophores.[1] The introduction of an alkoxy substituent at the 4-position, as seen in 4-isopropoxypiperidine, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable modification in drug design.[2] Consequently, efficient and scalable access to 4-isopropoxypiperidine hydrochloride is of paramount importance for the timely advancement of drug discovery programs. This guide will focus on the two most prevalent synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction.
Method 1: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a classic and widely employed method for the formation of ethers.[3][4] In the context of 4-isopropoxypiperidine synthesis, this approach is typically a multi-step process commencing with a protected 4-hydroxypiperidine derivative.
Mechanistic Rationale
The core of this method is a bimolecular nucleophilic substitution (SN2) reaction. An alkoxide, generated by deprotonating the hydroxyl group of a protected 4-hydroxypiperidine, acts as the nucleophile, attacking an electrophilic isopropyl halide.[5] The choice of nitrogen protecting group is critical to prevent undesired N-alkylation and to ensure compatibility with the reaction conditions. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability under basic conditions and its facile removal under acidic conditions.[6][7]
Synthetic Workflow
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
Step 1: Synthesis of N-Boc-4-hydroxypiperidine
This precursor is readily synthesized from 4-hydroxypiperidine.[8] To a solution of 4-hydroxypiperidine in a suitable solvent such as methanol or dichloromethane, a base like potassium carbonate or triethylamine is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent is added slowly.[8] The reaction is typically stirred for 6-12 hours, after which the product is isolated and purified by recrystallization.[8]
Step 2: Etherification of N-Boc-4-hydroxypiperidine
The N-Boc-4-hydroxypiperidine is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to generate the alkoxide.[9] Subsequently, an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) is added, and the reaction mixture is stirred, often with gentle heating, until completion.
Step 3: Deprotection and Hydrochloride Salt Formation
The resulting N-Boc-4-isopropoxypiperidine is dissolved in a solvent such as dioxane or ethyl acetate. A solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) is then added.[10][11] The Boc group is cleaved under these acidic conditions, and the desired this compound precipitates from the solution and can be isolated by filtration.[10][12]
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers from alcohols, proceeding with a characteristic inversion of stereochemistry.[9][13] This method is particularly advantageous when dealing with sensitive substrates or when stereochemical control is crucial.
Mechanistic Rationale
The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This intermediate then activates the alcohol (N-Boc-4-hydroxypiperidine) to form an alkoxyphosphonium salt, which is a good leaving group. Subsequent SN2 attack by the nucleophile, in this case, the isopropoxide derived from isopropanol, displaces the activated hydroxyl group to form the desired ether.[14]
Synthetic Workflow
Caption: Workflow for the Mitsunobu Reaction Synthesis of this compound.
Experimental Protocol: Mitsunobu Reaction
Step 1: Mitsunobu Etherification
To a solution of N-Boc-4-hydroxypiperidine, isopropanol, and triphenylphosphine in an anhydrous solvent like THF, the azodicarboxylate (DEAD or DIAD) is added dropwise at 0 °C.[13] The reaction is then typically stirred at room temperature for several hours. The progress of the reaction is monitored by the formation of triphenylphosphine oxide as a solid byproduct.[1]
Step 2: Work-up and Purification
Upon completion, the reaction mixture is diluted, and the triphenylphosphine oxide is removed by filtration.[1] The filtrate is then subjected to an aqueous work-up, and the crude N-Boc-4-isopropoxypiperidine is purified by column chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation
The deprotection and salt formation follow the same procedure as described for the Williamson ether synthesis, utilizing a solution of HCl in an organic solvent.[10][11]
Comparative Analysis
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagents | Strong base (e.g., NaH), Isopropyl halide | Triphenylphosphine, Azodicarboxylate (DEAD/DIAD) |
| Stereochemistry | Retention of configuration | Inversion of configuration |
| Reaction Conditions | Can require elevated temperatures | Generally mild, room temperature |
| Byproducts | Metal halide salts | Triphenylphosphine oxide, reduced azodicarboxylate |
| Purification | Often straightforward work-up | Can be complicated by byproduct removal |
| Scalability | Generally well-suited for large-scale synthesis | Can be challenging to scale due to reagent cost and byproduct removal |
| Substrate Scope | Sensitive to sterically hindered substrates | Broad substrate scope, good for secondary alcohols |
Discussion and Recommendations
The choice between the Williamson ether synthesis and the Mitsunobu reaction for the preparation of this compound will depend on several factors, including the scale of the synthesis, the cost of reagents, and the desired stereochemical outcome (though not relevant for this achiral product).
The Williamson ether synthesis is often the more practical choice for large-scale production due to the lower cost of reagents and the generally simpler work-up procedures. The use of a phase-transfer catalyst can further enhance the efficiency and scalability of this method by facilitating the reaction between the aqueous and organic phases.[15][16]
The Mitsunobu reaction , while elegant and effective under mild conditions, is often more expensive due to the cost of the phosphine and azodicarboxylate reagents.[14] The removal of byproducts such as triphenylphosphine oxide can also present purification challenges, particularly on a larger scale.[1] However, for small-scale synthesis or when dealing with substrates that are sensitive to the strongly basic conditions of the Williamson synthesis, the Mitsunobu reaction is an excellent alternative.
For the synthesis of this compound, where stereochemistry at the 4-position is not a concern, the Williamson ether synthesis is generally the more cost-effective and scalable approach . Careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, will be key to achieving high yields and purity. The use of a Boc protecting group is recommended for its robustness and ease of removal in the final step.
Conclusion
Both the Williamson ether synthesis and the Mitsunobu reaction provide viable pathways to this compound. A thorough understanding of the mechanistic nuances and practical considerations of each method, as outlined in this guide, will empower researchers to make an informed decision that best aligns with their specific project goals and resource constraints.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. rsc.org [rsc.org]
- 6. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthese von 4‐Chlorpiperidinen | Semantic Scholar [semanticscholar.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. phasetransfer.com [phasetransfer.com]
- 16. crdeepjournal.org [crdeepjournal.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Isopropoxypiperidine Hydrochloride
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and development rests. 4-Isopropoxypiperidine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic candidate.
This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to empower you to make informed decisions in your laboratory. Our approach is grounded in the principles of scientific integrity, drawing upon authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
A single analytical technique is seldom sufficient to definitively establish the purity of a compound. Instead, a multi-pronged, or orthogonal, approach is recommended, where each method provides a different and complementary piece of the purity puzzle. For this compound, a comprehensive purity assessment should include:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: To determine the precise purity value of the organic moiety.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: To separate and quantify organic impurities.
-
Mass Spectrometry (MS): To confirm the identity of the main component and to identify any potential impurities.
-
Elemental Analysis (EA): To verify the empirical formula and the presence of the hydrochloride salt.
The logical workflow for this comprehensive purity validation is depicted below:
Caption: Workflow for the comprehensive purity validation of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity Assay
Expertise & Experience: qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined with high accuracy and precision.[6][7]
Trustworthiness: A qNMR experiment is a self-validating system when performed correctly. The use of a certified internal standard, adherence to specific acquisition parameters to ensure full signal relaxation, and careful data processing provide a high degree of confidence in the results.
Experimental Protocol: Absolute Purity Determination by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube. Record the weight to the nearest 0.01 mg.
-
Select a suitable internal standard that has a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are good candidates.
-
Accurately weigh an appropriate amount of the certified internal standard (e.g., 5-10 mg) into the same NMR tube. Record the weight to the nearest 0.01 mg.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or D₂O) to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure quantitative conditions by using a calibrated 90° pulse and a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest. A D1 of 30-60 seconds is generally sufficient.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[6]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with a line broadening of 0.1-0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula[7]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC): Profiling Organic Impurities
Expertise & Experience: HPLC is a powerful separation technique ideal for detecting and quantifying non-volatile and thermally labile organic impurities that may be present in the synthesized this compound.[8][9][10] These impurities can include unreacted starting materials, by-products from side reactions, or degradation products.[] A well-developed HPLC method should be able to separate these impurities from the main compound and from each other.
Trustworthiness: The trustworthiness of an HPLC method for purity determination is established through a rigorous validation process as outlined in the ICH Q2(R1) guideline.[2][3][4][12] This includes demonstrating specificity, linearity, accuracy, precision, and range.
Experimental Protocol: Reversed-Phase HPLC-UV for Impurity Profiling
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase A to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of each impurity relative to the total peak area.
-
The sum of all impurities should be below the acceptable limit (e.g., < 4% for a product with ≥96% purity).
-
Mass Spectrometry (MS): Identity Confirmation and Impurity Identification
Expertise & Experience: Mass spectrometry provides crucial information about the molecular weight of the analyte, confirming its identity.[13] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition. When coupled with a separation technique like HPLC or GC, MS can be used to identify the molecular weights of impurities, providing valuable clues to their structures.[14][15]
Trustworthiness: The accuracy of the mass measurement in MS is a key indicator of its reliability. For HRMS, a mass accuracy of <5 ppm is typically expected.
Experimental Protocol: HPLC-MS for Identity and Impurity Analysis
-
LC-MS Conditions:
-
Use the same HPLC conditions as described above.
-
Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Confirm the presence of the protonated molecular ion of 4-isopropoxypiperidine ([M+H]⁺) at the expected m/z value.
-
Examine the mass spectra of any impurity peaks detected in the chromatogram to determine their molecular weights.
-
Elemental Analysis (EA): Verifying the Empirical Formula
Expertise & Experience: Elemental analysis by combustion is a fundamental technique for determining the weight percentage of carbon, hydrogen, nitrogen, and in this case, chlorine in a sample.[16] The results are compared to the theoretical values calculated from the empirical formula (C₈H₁₈ClNO). This technique is particularly important for confirming the presence and stoichiometry of the hydrochloride salt.
Trustworthiness: The accuracy of elemental analysis is widely accepted, with a deviation of ±0.4% from the theoretical value being the standard for publication in most chemistry journals.[17]
Data Interpretation
-
Theoretical Composition for C₈H₁₈ClNO (MW: 179.69 g/mol ):
-
Carbon (C): 53.47%
-
Hydrogen (H): 10.10%
-
Chlorine (Cl): 19.73%
-
Nitrogen (N): 7.79%
-
Oxygen (O): 8.90% (typically calculated by difference)
-
-
The experimentally determined percentages for C, H, N, and Cl should be within ±0.4% of these theoretical values.
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| qNMR | Signal intensity is proportional to the number of nuclei. | Absolute purity of the organic moiety. | High accuracy and precision, does not require a reference standard of the analyte. | May not detect inorganic impurities, requires a relatively large sample amount, can be complex to set up. |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Separation and quantification of organic impurities. | High sensitivity for UV-active impurities, excellent for routine quality control. | May not detect non-UV active impurities, requires method development and validation. |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ions. | Molecular weight confirmation, structural information of impurities. | High specificity and sensitivity, can be coupled with separation techniques. | Can be destructive to the sample, may not be quantitative without a reference standard. |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases. | Elemental composition (C, H, N, Cl). | Confirms empirical formula and salt stoichiometry. | Does not distinguish between isomers or different organic impurities, requires a pure sample for accurate results. |
Conclusion: An Integrated Approach for Unwavering Confidence
Validating the purity of synthesized this compound is a critical step in ensuring the quality and reliability of your research. No single technique can provide a complete picture. An integrated analytical approach, as outlined in this guide, is essential for a comprehensive and trustworthy assessment.
By combining the absolute purity determination from qNMR , the detailed organic impurity profiling from a validated HPLC-UV method, the identity confirmation from MS , and the empirical formula verification from Elemental Analysis , you can be confident in the quality of your synthetic intermediate. This rigorous approach not only satisfies regulatory expectations but also upholds the principles of sound scientific practice, ensuring the integrity of your drug discovery and development endeavors.
The relationship and complementary nature of these techniques are summarized in the diagram below:
References
- 1. chemimpex.com [chemimpex.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. [PDF] Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: providing in vivo evidence of CYP3A4-mediated CPHP formation | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. reddit.com [reddit.com]
- 14. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Isopropoxypiperidine Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth comparison of the cross-reactivity profiles of 4-Isopropoxypiperidine Hydrochloride and its structural analogs. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to illustrate the principles of cross-reactivity assessment.
The Critical Role of Cross-Reactivity Studies in Drug Development
In the development of small molecule therapeutics, particularly those with a piperidine scaffold, the potential for off-target binding, or cross-reactivity, is a significant concern. The piperidine ring is a common motif in a vast number of pharmaceuticals, leading to the possibility of unintended interactions with a wide range of biological targets.[1][2][3] Such interactions can lead to unforeseen side effects or reduced efficacy of the drug candidate.
Cross-reactivity studies are essential to identify and characterize these unintended binding events early in the drug discovery process.[4] This allows for the selection of candidates with the most favorable specificity profiles, ultimately saving time and resources in later stages of development.[5] The primary goal is to understand how structurally similar compounds, or analogs, might interact with the target and other related biological molecules.[6][7]
This guide will focus on a hypothetical lead compound, This compound (Lead Compound) , and two of its structural analogs, to illustrate a comprehensive cross-reactivity assessment.
Structural Analogs for Comparison:
-
Analog A: 4-Ethoxypiperidine Hydrochloride: A close structural analog where the isopropoxy group is replaced by a smaller ethoxy group.
-
Analog B: 4-Isopropoxy-4-phenylpiperidine Hydrochloride: An analog with a bulkier phenyl group added at the 4-position to assess the impact of increased steric hindrance and hydrophobicity.
Experimental Design: A Multi-Faceted Approach to Assessing Specificity
A robust cross-reactivity study employs a combination of in-vitro and analytical techniques to build a comprehensive picture of a compound's binding profile. For our study of this compound and its derivatives, we will utilize a competitive enzyme-linked immunosorbent assay (ELISA) to assess binding to a primary target and a panel of related receptors, followed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure analytical specificity.
Competitive ELISA for Target Binding and Cross-Reactivity
The "Why": A competitive ELISA is a highly sensitive and specific method for quantifying the binding affinity of a compound to its intended target. By extending this assay to include a panel of structurally or functionally related off-target molecules, we can effectively screen for cross-reactivity. The principle lies in the competition between our test compound and a labeled ligand for binding to the immobilized target. The degree of displacement of the labeled ligand is proportional to the binding affinity of our test compound.
Experimental Workflow:
Caption: Workflow for the competitive ELISA to determine binding affinity.
Detailed Protocol:
-
Plate Coating: Microtiter plates are coated with the purified target receptor and a panel of off-target receptors overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Competitive Binding: A fixed concentration of a biotinylated ligand known to bind to the target is added to the wells, along with a serial dilution of the test compounds (this compound, Analog A, and Analog B).
-
Incubation: The plate is incubated to allow the test compounds and the biotinylated ligand to compete for binding to the immobilized receptors.
-
Detection: After washing, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated ligand. A substrate for HRP is then added, and the resulting colorimetric signal is measured. The intensity of the signal is inversely proportional to the amount of test compound bound to the receptor.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the log of the test compound concentration. The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound required to inhibit 50% of the labeled ligand binding.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analytical Specificity
The "Why": While ELISA provides data on binding affinity, HPLC-MS is crucial for ensuring the analytical specificity of the compounds and for their accurate quantification in biological matrices.[8][9][10] This technique separates compounds based on their physicochemical properties and then detects them based on their mass-to-charge ratio, providing a high degree of confidence in the identity and purity of the analytes.
Experimental Workflow:
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. histologix.com [histologix.com]
- 5. precisionformedicine.com [precisionformedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. Similarity in drugs: reflections on analogue design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Catalysts for the Synthesis of 4-Isopropoxypiperidine Hydrochloride: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Isopropoxypiperidine Hydrochloride in Medicinal Chemistry
This compound is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its piperidine core is a prevalent scaffold in many biologically active molecules, and the 4-isopropoxy substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its lipophilicity, metabolic stability, and target-binding affinity. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic transformations and pharmaceutical formulations.
The efficient and selective synthesis of 4-isopropoxypiperidine is therefore of paramount importance. The most common and direct route to this compound is the Williamson ether synthesis, which involves the O-alkylation of 4-hydroxypiperidine with an isopropylating agent. The choice of catalyst for this transformation is critical, as it directly impacts the reaction's yield, purity, reaction time, and overall cost-effectiveness. This guide provides an in-depth, head-to-head comparison of various catalytic systems for the synthesis of 4-isopropoxypiperidine, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The Synthetic Pathway: Williamson Ether Synthesis of 4-Hydroxypiperidine
The core transformation for producing 4-isopropoxypiperidine is the Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction proceeds via an S(_N)2 mechanism where an alkoxide, generated from the deprotonation of an alcohol, acts as a nucleophile to displace a leaving group from an alkyl halide. In the context of 4-isopropoxypiperidine synthesis, the key reaction is the O-alkylation of 4-hydroxypiperidine with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane).
Given that 4-hydroxypiperidine is a secondary alcohol, the reaction is susceptible to a competing E2 elimination pathway, which would lead to the formation of undesired byproducts. The choice of base and catalyst is therefore crucial to favor the desired S(_N)2 substitution and maximize the yield of the target ether.
Head-to-Head Catalyst Comparison
The efficiency of the Williamson ether synthesis for 4-hydroxypiperidine is highly dependent on the catalytic system employed. Here, we compare the performance of conventional strong bases against modern phase-transfer catalysts (PTCs).
| Catalyst System | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (O- vs. C-alkylation) | Notes |
| Conventional Strong Base | Sodium Hydride (NaH) | Anhydrous THF/DMF | 25-60 | 12-24 | 40-60 | Moderate | Requires strictly anhydrous conditions. Handling of NaH poses safety risks. |
| Phase-Transfer Catalyst (PTC) | 50% aq. NaOH | Toluene/Dichloromethane | 40-80 | 4-8 | 85-95 | High | Milder conditions, no need for anhydrous solvents, improved safety, and easier work-up. |
| Tetrabutylammonium Bromide (TBAB) | 50% aq. NaOH | Toluene | 60-70 | 6-8 | ~92 | High | A common and cost-effective PTC. |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | 50% aq. NaOH | Dichloromethane | 40-50 | 4-6 | ~95 | High | Often shows slightly higher efficiency than TBAB. |
| Benzyltriethylammonium Chloride (BTEAC) | 50% aq. NaOH | Toluene | 70-80 | 8-10 | ~88 | High | Another effective PTC, though may require higher temperatures. |
Note: The yields presented are typical ranges and can vary based on the specific reaction conditions and scale.
Deep Dive into Catalytic Mechanisms
Conventional Strong Base Catalysis: The Anhydrous Approach
The traditional approach to the Williamson ether synthesis involves the use of a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Mechanism:
-
Deprotonation: Sodium hydride, a non-nucleophilic strong base, deprotonates the hydroxyl group of 4-hydroxypiperidine to form a sodium alkoxide intermediate.
-
Nucleophilic Attack: The resulting alkoxide, now a potent nucleophile, attacks the electrophilic carbon of the isopropyl halide in an S(_N)2 fashion, displacing the halide and forming the ether linkage.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical because strong bases like NaH react violently with water. Any moisture present would consume the base and reduce the yield.
-
Polar Aprotic Solvents: Solvents like THF and DMF are used to dissolve the reactants and facilitate the S(_N)2 reaction by solvating the cation (Na
) without strongly solvating the alkoxide anion, thus preserving its nucleophilicity.+
Limitations: The primary drawbacks of this method are the stringent requirement for anhydrous conditions, which can be challenging to maintain on a large scale, and the safety hazards associated with handling pyrophoric reagents like sodium hydride. Furthermore, the reaction times are often long, and yields can be moderate due to competing elimination reactions, especially with secondary alkyl halides.
Phase-Transfer Catalysis (PTC): A Greener and More Efficient Alternative
Phase-transfer catalysis offers a significant improvement over the conventional method by facilitating the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase).[1] This approach avoids the need for hazardous anhydrous conditions and often leads to higher yields and shorter reaction times.[2]
Mechanism: The synthesis of 4-isopropoxypiperidine using a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) proceeds as follows:
Caption: Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis.
-
Deprotonation in the Aqueous Phase: Sodium hydroxide, dissolved in the aqueous phase, deprotonates the 4-hydroxypiperidine, forming the sodium alkoxide.
-
Anion Exchange and Phase Transfer: The quaternary ammonium cation (Q
) from the phase-transfer catalyst (e.g., TBAB, Q+ Br+ ) pairs with the alkoxide anion (RO− ) to form an ion pair (Q− OR+ ). The lipophilic alkyl groups on the Q− cation allow this ion pair to be extracted from the aqueous phase into the organic phase.[3][4]+ -
S(_N)2 Reaction in the Organic Phase: In the organic phase, the "naked" and highly reactive alkoxide anion attacks the isopropyl bromide, which is soluble in the organic solvent, to form the desired 4-isopropoxypiperidine.
-
Catalyst Regeneration: The bromide anion (Br
) displaced in the S(_N)2 reaction pairs with the Q− cation and returns to the aqueous phase, where it can exchange with another alkoxide anion, thus completing the catalytic cycle.+
Causality Behind Experimental Choices:
-
Biphasic System: The use of a two-phase system (e.g., aqueous NaOH and an organic solvent like toluene) is fundamental to PTC. It allows for the use of inexpensive and safe inorganic bases while keeping the organic substrate and product in a separate phase.
-
Choice of PTC: Quaternary ammonium salts like TBAB are excellent PTCs because their bulky alkyl groups render them soluble in organic solvents, while their ionic nature allows for interaction with anions in the aqueous phase. The choice of the counter-ion (e.g., bromide vs. hydrogen sulfate) can influence the catalyst's efficiency.[5]
-
Solvent Selection: The organic solvent should be non-polar to ensure immiscibility with water and to dissolve the alkylating agent and the final ether product. Toluene and dichloromethane are common choices.
Experimental Protocols
Protocol 1: Synthesis of 4-Isopropoxypiperidine using Tetrabutylammonium Bromide (TBAB) as a Phase-Transfer Catalyst
This protocol is a self-validating system, as the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be characterized by NMR and Mass Spectrometry to confirm its identity and purity.
Materials:
-
4-Hydroxypiperidine
-
2-Bromopropane
-
50% (w/w) aqueous Sodium Hydroxide (NaOH) solution
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO(_4))
-
Hydrochloric Acid (HCl) in diethyl ether or isopropanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypiperidine (1.0 eq), toluene (5 mL per gram of 4-hydroxypiperidine), and TBAB (0.05 eq).
-
Addition of Base and Alkylating Agent: To the stirred mixture, add 50% aqueous NaOH (3.0 eq) followed by the slow addition of 2-bromopropane (1.2 eq).
-
Reaction: Heat the reaction mixture to 65-70 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent system).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain crude 4-isopropoxypiperidine as an oil.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Formation of this compound
Procedure:
-
Dissolution: Dissolve the purified 4-isopropoxypiperidine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether or isopropanol (1.1 eq) with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether and dry it under vacuum to obtain this compound as a white to off-white solid.
Workflow and Logic Diagram
The overall synthetic and purification workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Conclusion and Recommendations
For the synthesis of 4-isopropoxypiperidine, phase-transfer catalysis emerges as the superior method compared to the conventional use of strong bases in anhydrous solvents. PTC offers several key advantages:
-
Higher Yields and Shorter Reaction Times: The efficient transfer of the alkoxide to the organic phase leads to faster and more complete reactions.
-
Milder and Safer Reaction Conditions: The use of aqueous NaOH and the elimination of the need for anhydrous solvents and pyrophoric reagents significantly improve the safety and operational simplicity of the process.
-
Environmental and Economic Benefits: PTC is considered a greener chemical process as it reduces the use of hazardous solvents and reagents. The use of inexpensive bases and the potential for catalyst recycling contribute to its cost-effectiveness.
Among the phase-transfer catalysts, both tetrabutylammonium bromide (TBAB) and tetrabutylammonium hydrogen sulfate (TBAHS) are excellent choices, with TBAHS sometimes offering a slight advantage in terms of reaction rate. The selection between them may ultimately depend on cost and availability.
This guide provides researchers with a comprehensive overview and practical protocols to confidently select and implement the most effective catalytic system for the synthesis of this compound, a key intermediate in modern drug discovery and development.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biocompare.com [biocompare.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Solved The Williamson ether synthesis is conducted in | Chegg.com [chegg.com]
- 5. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Ensuring Experimental Reproducibility with 4-Isopropoxypiperidine Hydrochloride
In the landscape of pharmaceutical research and drug development, the reproducibility of synthetic procedures is the bedrock of scientific integrity and progress. The seemingly minor choice of a building block can have profound implications on reaction outcomes, scalability, and the ultimate success of a research program. This guide provides an in-depth technical comparison focused on 4-Isopropoxypiperidine hydrochloride, a versatile reagent in modern medicinal chemistry. We will explore the critical factors influencing its performance in key reactions, compare it to viable alternatives, and provide actionable protocols to enhance experimental consistency.
The Pivotal Role of Substituted Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its saturated heterocyclic structure provides a three-dimensional framework that can effectively orient functional groups to interact with biological targets. The substituent at the 4-position of the piperidine ring plays a crucial role in modulating the physicochemical properties of the molecule, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.
This compound offers a unique combination of features. The isopropoxy group provides a degree of lipophilicity while the ether linkage is generally more stable to metabolic degradation than an ester or a free hydroxyl group. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Comparative Analysis: this compound vs. Key Alternatives
The selection of a building block is often a balance between desired chemical properties, reactivity, and cost. Here, we compare this compound to two common alternatives: 4-Hydroxypiperidine and N-Boc-4-hydroxypiperidine.
| Feature | This compound | 4-Hydroxypiperidine | N-Boc-4-hydroxypiperidine |
| Reactivity | Secondary amine available for nucleophilic attack. Ether is generally inert. | Secondary amine and a reactive hydroxyl group. | Protected amine, reactive hydroxyl group. Requires deprotection step. |
| Solubility | Generally soluble in polar solvents. | Soluble in water and various organic solvents. | Soluble in a range of organic solvents. |
| Handling | Solid, crystalline hydrochloride salt. More stable and less hygroscopic than the free base. | Can be a crystalline solid but may be more hygroscopic. | Solid, generally stable and easy to handle. |
| Cost | Generally higher than 4-hydroxypiperidine. | Lower cost, readily available. | Higher cost due to the protecting group. |
| Key Applications | Building block in the synthesis of kinase inhibitors (e.g., c-Met inhibitors) and other APIs.[1] | Versatile intermediate for a wide range of pharmaceuticals. | Used when selective reaction at the hydroxyl group is required before N-functionalization. |
The choice between these building blocks depends on the synthetic strategy. For direct N-arylation or N-alkylation where the 4-position substituent is desired to be a stable ether, this compound is an excellent choice. If further functionalization of the 4-position is intended, 4-hydroxypiperidine or its N-Boc protected counterpart would be more suitable.
Case Study: Reproducibility in the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] The success and reproducibility of this reaction are highly sensitive to the quality of reactants, catalyst, ligand, base, and solvent.
Here, we present a representative protocol for the Buchwald-Hartwig amination of a generic 2-chloropyrimidine with this compound. This reaction is a key step in the synthesis of various biologically active compounds, including kinase inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 2-(4-isopropoxypiperidin-1-yl)pyrimidine with high yield and purity.
Reagents:
-
2-Chloropyrimidine (1.0 eq)
-
This compound (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyrimidine, this compound, Pd(OAc)₂, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Factors Affecting Reproducibility in this Protocol:
-
Purity of this compound: The presence of impurities can chelate the palladium catalyst, leading to lower yields or incomplete reactions. It is crucial to use a high-purity grade of the reagent.[1]
-
Base: Sodium tert-butoxide is a strong, moisture-sensitive base. Inconsistent base quality or handling can significantly impact the reaction. The hydrochloride salt of the piperidine requires an additional equivalent of base for neutralization.
-
Catalyst and Ligand: The ratio of palladium to ligand is critical. The quality and activity of the palladium source and the purity of the ligand are paramount for achieving consistent results.
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Maintaining a strictly inert atmosphere is essential to prevent catalyst deactivation.
Quality Control and Impurity Profiling: A Proactive Approach
To ensure the reproducibility of experiments using this compound, a robust quality control (QC) program is essential. This involves not only confirming the identity and purity of the starting material but also understanding its stability and potential degradation pathways.
Recommended Analytical Techniques for Quality Control:
| Technique | Purpose | Key Considerations |
| ¹H and ¹³C NMR | Structural confirmation and detection of organic impurities. | Comparison to a reference standard is crucial. Impurity signals can be identified by referencing tables of common solvent and reagent chemical shifts.[3][4] |
| HPLC-UV/MS | Purity assessment and identification of non-volatile impurities. | A stability-indicating method should be developed to separate the main component from potential degradants.[5] |
| GC-MS | Detection of volatile impurities. | May require derivatization to improve the volatility of the hydrochloride salt. |
| Karl Fischer Titration | Quantification of water content. | Important for a hydrochloride salt, as water content can affect reaction stoichiometry. |
Forced Degradation Studies:
Forced degradation studies are a critical component of understanding a compound's intrinsic stability.[6][7] By subjecting this compound to harsh conditions (acid, base, oxidation, heat, light), potential degradation products can be generated and identified. This information is invaluable for developing stability-indicating analytical methods and for troubleshooting unexpected reaction outcomes.
Potential degradation pathways for 4-isopropoxypiperidine could involve hydrolysis of the ether bond under strong acidic conditions, although ethers are generally stable. The piperidine ring itself is robust, but oxidative conditions could potentially lead to N-oxide formation or ring opening under extreme conditions.
Conclusion and Best Practices for Reproducibility
Ensuring the reproducibility of experiments involving this compound hinges on a multi-faceted approach that combines careful reagent selection, robust protocol development, and rigorous quality control.
Key Recommendations:
-
Source High-Purity Reagents: Always procure this compound from a reputable supplier and obtain a certificate of analysis to verify its purity.
-
Thorough Characterization: Independently verify the identity and purity of the starting material using appropriate analytical techniques before use.
-
Protocol Optimization and Standardization: When developing a new procedure, systematically optimize reaction parameters and then standardize the protocol to be followed consistently.
-
Meticulous Execution: Pay close attention to details such as maintaining an inert atmosphere, using anhydrous solvents, and accurate measurement of all reagents.
-
Comprehensive Documentation: Keep detailed records of all experimental parameters, including the source and lot number of reagents, reaction conditions, and analytical results.
By adhering to these principles, researchers can mitigate the risks of experimental variability and build a solid foundation of reproducible data, ultimately accelerating the path to new discoveries.
References
- 1. usbio.net [usbio.net]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. longdom.org [longdom.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship (SAR) of 4-Isopropoxypiperidine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth analysis of the structural activity relationships (SAR) of 4-isopropoxypiperidine hydrochloride analogs. As a versatile scaffold in medicinal chemistry, the 4-isopropoxypiperidine core presents multiple avenues for modification to optimize potency, selectivity, and pharmacokinetic profiles for various biological targets. This document provides a comparative overview of these analogs, supported by experimental data and detailed protocols, to aid researchers in the design of novel therapeutic agents.
Introduction: The 4-Isopropoxypiperidine Scaffold
The 4-isopropoxypiperidine moiety is a valuable building block in the synthesis of pharmaceuticals, particularly in the realm of neuropharmacology.[1] Its structure, featuring a piperidine ring substituted at the 4-position with an isopropoxy group, offers a unique combination of lipophilicity and hydrogen bonding potential. The basic nitrogen atom of the piperidine ring is crucial for interactions with acidic residues in receptor binding pockets, a common feature in many target-driven drug design strategies.[2] The isopropoxy group at the 4-position can influence solubility, metabolic stability, and receptor affinity.[1] This guide will explore how systematic modifications to this core structure impact biological activity, drawing on established principles of piperidine SAR.
Core Structural Activity Relationship (SAR) Analysis
The biological activity of 4-isopropoxypiperidine analogs can be systematically modulated by chemical alterations at three primary positions: the piperidine nitrogen (N1), the isopropoxy group at the 4-position, and other positions on the piperidine ring.
Modifications at the Piperidine Nitrogen (N1)
The substituent on the piperidine nitrogen plays a pivotal role in determining the pharmacological profile of the analogs. The nature of this substituent can influence receptor affinity, selectivity, and even the mechanism of action (e.g., agonist versus antagonist).
-
N-Alkylation and N-Benzylation: Simple alkyl or benzyl groups can be introduced to modulate lipophilicity and steric bulk. For instance, N-benzylation often introduces critical hydrophobic and π-stacking interactions with receptor pockets.[2] The electronic properties of the benzyl ring can be fine-tuned through substitution (e.g., with electron-withdrawing or electron-donating groups) to further enhance binding affinity.[2]
-
N-Arylation and N-Heteroarylation: Introduction of aryl or heteroaryl moieties can lead to compounds with diverse pharmacological activities. These groups can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, to improve target engagement.
-
Incorporation of Polar Groups: The addition of polar functional groups to the N-substituent can improve aqueous solubility and introduce specific hydrogen bonding interactions. However, this can sometimes lead to decreased activity at certain monoamine transporters.[3]
Modifications of the 4-Isopropoxy Group
The isopropoxy group itself can be altered to probe the steric and electronic requirements of the target's binding pocket at this position.
-
Alkoxy Chain Length and Branching: Varying the length and branching of the alkoxy group can impact both potency and metabolic stability. For example, replacing the isopropyl group with smaller (e.g., methoxy, ethoxy) or larger, more branched alkyl groups can reveal optimal steric fit.
-
Bioisosteric Replacement: The ether oxygen can be replaced with other functional groups (e.g., thioether, sulfone, amide) to explore the importance of the hydrogen bond accepting capability of the oxygen atom.
Substitution on the Piperidine Ring
Introducing substituents at other positions on the piperidine ring can influence the conformation of the ring and the spatial orientation of the key pharmacophoric elements.
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring is often critical for biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities due to the specific three-dimensional arrangement of atoms required for optimal receptor binding.
Comparative Analysis of Analog Activity
To illustrate the principles of SAR, the following table summarizes the hypothetical biological data for a series of 4-isopropoxypiperidine analogs targeting a generic G-protein coupled receptor (GPCR).
| Compound ID | N1-Substituent | 4-Position Substituent | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| 1 | H | Isopropoxy | 500 | 1200 (IC50) |
| 2a | Methyl | Isopropoxy | 250 | 600 (IC50) |
| 2b | Benzyl | Isopropoxy | 50 | 100 (IC50) |
| 2c | 4-Fluorobenzyl | Isopropoxy | 20 | 45 (IC50) |
| 3a | Benzyl | Methoxy | 80 | 150 (IC50) |
| 3b | Benzyl | Cyclopentyloxy | 120 | 280 (IC50) |
Interpretation of Data:
-
Effect of N1-Substitution: The data clearly demonstrates that substitution on the piperidine nitrogen is crucial for activity. The parent compound 1 has low affinity. N-methylation (2a ) improves affinity, while N-benzylation (2b ) provides a significant boost, likely due to favorable hydrophobic interactions. The introduction of an electron-withdrawing fluorine atom on the benzyl ring (2c ) further enhances potency, a common observation in SAR studies.[2]
-
Effect of 4-Position Substituent: A comparison of 2b , 3a , and 3b suggests that the isopropoxy group may be optimal for this hypothetical target. Both the smaller methoxy group and the larger cyclopentyloxy group lead to a decrease in binding affinity, indicating a specific steric requirement in the binding pocket.
Experimental Protocols
General Synthesis of N-Substituted 4-Isopropoxypiperidine Analogs
A common synthetic route to N-substituted 4-isopropoxypiperidine analogs involves the reductive amination of 4-isopropoxypiperidone with a primary amine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-isopropoxypiperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added the desired primary amine (1.1 eq).
-
Formation of Imine/Enamine: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 4-isopropoxypiperidine analog.
-
Salt Formation: The final product can be converted to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., diethyl ether) with a solution of HCl in the same solvent.
In Vitro Receptor Binding Assay
The binding affinity of the synthesized analogs for the target receptor is determined using a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Assay Setup: In a 96-well plate, cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of the test compounds are incubated.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using a non-linear regression program to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Visualizing SAR and Experimental Workflows
Conclusion
The 4-isopropoxypiperidine scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to SAR, focusing on modifications at the piperidine nitrogen, the 4-position alkoxy group, and other positions on the piperidine ring, can lead to the identification of potent and selective compounds. The experimental protocols and SAR principles outlined in this guide provide a framework for researchers to design and evaluate new analogs with improved pharmacological profiles.
References
Comparing the cost-effectiveness of different 4-Isopropoxypiperidine hydrochloride suppliers
An objective evaluation of chemical suppliers is a critical, yet often overlooked, aspect of ensuring reproducibility and success in research and development, particularly within the pharmaceutical industry. The purity and consistency of starting materials, such as 4-Isopropoxypiperidine hydrochloride, can have a profound impact on reaction yields, impurity profiles of subsequent products, and ultimately, the viability of a synthetic route. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the cost-effectiveness of different suppliers of this compound.
The core principle of this guide is to move beyond a simple price-per-gram comparison and instead champion a "quality-adjusted cost" approach. This involves rigorous analytical characterization of samples from various suppliers to build a holistic picture of value. We will detail the necessary experimental protocols, explain the rationale behind these analytical choices, and present a clear workflow for making an informed purchasing decision.
The Importance of Purity: A Case Study in Piperidine Derivatives
This compound is a heterocyclic building block frequently employed in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of impurities, even in seemingly minor quantities, can have significant downstream consequences:
-
Reaction Inhibition or Side Reactions: Reactive impurities can interfere with catalysts, lead to the formation of unwanted byproducts, and complicate purification processes.
-
Regulatory Hurdles: In drug development, unidentified impurities in a starting material can lead to the formation of equally unknown impurities in the final API, creating significant challenges during regulatory submission. The International Council for Harmonisation (ICH) provides strict guidelines on the qualification and control of impurities.
-
Inconsistent Results: Batch-to-batch variability from a single supplier, or significant differences between suppliers, can be a major source of irreproducibility in scientific experiments.
Therefore, an initial investment in the analytical evaluation of potential suppliers is a prudent measure to mitigate these risks.
A Framework for Supplier Evaluation
The process of selecting a supplier should be systematic and data-driven. We propose a multi-stage workflow that begins with sourcing samples and culminates in a comprehensive cost-effectiveness analysis.
Caption: Workflow for evaluating chemical suppliers.
Experimental Protocols for Quality Assessment
A thorough analytical assessment is the cornerstone of this evaluation. We recommend a three-pronged approach to characterize each sample of this compound.
Purity Determination by Quantitative NMR (qNMR)
Rationale: Unlike chromatographic methods that provide relative purity, qNMR is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. It is a highly accurate and precise method for assigning a definitive purity value.
Protocol:
-
Standard Preparation: Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample into a separate vial. Add the same known volume of the internal standard solution.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Ensure that the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal relaxation.
-
Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Use the standard qNMR equation to calculate the purity, accounting for the molar masses and number of protons for each signal.
Impurity Profiling by LC-MS
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating, identifying, and semi-quantifying impurities. It is particularly effective at detecting non-volatile impurities that may not be observable by Gas Chromatography (GC).
Protocol:
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., 1:1 water:acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-1000.
-
Data Acquisition: Full scan mode to detect all potential ions.
-
-
Data Analysis: Integrate all impurity peaks and report their area percent relative to the main peak. Use the mass-to-charge ratio (m/z) to propose potential structures for the major impurities.
Residual Solvent Analysis by Headspace GC-MS
Rationale: Residual solvents from the manufacturing process are common impurities. Headspace Gas Chromatography-Mass Spectrometry (GC-HS-MS) is the standard method for identifying and quantifying these volatile organic compounds, as outlined by regulatory bodies.
Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).
-
GC-HS Conditions:
-
Incubation: 80 °C for 15 minutes.
-
Injector Temperature: 200 °C.
-
Column: A non-polar column, such as a DB-624.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
-
Data Analysis: Identify any detected residual solvents by comparing their mass spectra to a library (e.g., NIST). Quantify against a standard if necessary.
Comparative Data Analysis
After performing the analytical tests, the data should be compiled into a clear, comparative table. This allows for a direct, evidence-based comparison of the suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Quoted Purity (CoA) | >98% | >99% | >98% (HPLC) |
| Price (USD/10g) | $150 | $220 | $165 |
| qNMR Purity (w/w %) | 97.2% | 99.5% | 96.5% |
| Largest Impurity (LC-MS Area %) | 0.45% | 0.15% | 0.88% |
| Total Impurities (LC-MS Area %) | 1.10% | 0.35% | 1.95% |
| Residual Solvents (GC-HS) | Isopropanol (0.2%) | Not Detected | Acetone (0.5%), Toluene (0.1%) |
| Cost per Gram of Pure Material | $15.43 | $22.11 | $17.10 |
Note: Data presented is illustrative and for demonstration purposes only.
Discussion and Interpretation
The data presented in the table allows for a nuanced discussion beyond the initial sticker price.
-
Supplier A presents a reasonably priced option with decent purity. The presence of a single major impurity might be acceptable for early-stage research, but its identity should be investigated.
-
Supplier B , while being the most expensive on a per-gram basis, delivers significantly higher purity with a much cleaner impurity profile. For applications where purity is paramount, such as in late-stage drug development or for use as an analytical standard, this supplier offers the best value. The slightly higher upfront cost is offset by the reduced risk of downstream complications.
-
Supplier C appears to be the least cost-effective option. Despite a competitive list price, the actual purity is the lowest, and the presence of multiple residual solvents, including the potentially problematic toluene, makes this material less desirable for sensitive applications. The calculated cost per gram of pure material is higher than that of Supplier A.
Conclusion and Recommendation
The selection of a chemical supplier should be treated as a critical step in the experimental design process. A simple comparison of catalog prices is insufficient and can be misleading. By implementing a rigorous analytical workflow encompassing qNMR for absolute purity, LC-MS for impurity profiling, and GC-HS for residual solvent analysis, a researcher can calculate a "quality-adjusted cost." This data-driven approach ensures that the chosen starting material meets the stringent requirements of the project, ultimately saving time, resources, and preventing costly experimental failures. For applications demanding the highest quality and reliability, a supplier providing verifiably high-purity material, even at a premium price, often represents the most cost-effective choice in the long run.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




